molecular formula C5H11N3 B13578496 1-Azido-2-methylbutane

1-Azido-2-methylbutane

Cat. No.: B13578496
M. Wt: 113.16 g/mol
InChI Key: AYACOZOUUDDYDB-UHFFFAOYSA-N
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Description

1-Azido-2-methylbutane is a useful research compound. Its molecular formula is C5H11N3 and its molecular weight is 113.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Azido-2-methylbutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Azido-2-methylbutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11N3

Molecular Weight

113.16 g/mol

IUPAC Name

1-azido-2-methylbutane

InChI

InChI=1S/C5H11N3/c1-3-5(2)4-7-8-6/h5H,3-4H2,1-2H3

InChI Key

AYACOZOUUDDYDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN=[N+]=[N-]

Origin of Product

United States
Foundational & Exploratory

Mechanistic Principles of Chemical Shifts in Chiral Alkyl Azides

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the structural and spectroscopic properties of 1-azido-2-methylbutane requires a rigorous understanding of stereochemistry, magnetic anisotropy, and nucleophilic substitution mechanisms. As a chiral building block, this compound is highly valued in drug development and materials science, particularly as a precursor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[1].

This guide provides a comprehensive framework for synthesizing 1-azido-2-methylbutane and validating its structural integrity through 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

When interpreting the NMR spectra of 1-azido-2-methylbutane, two primary mechanistic principles dictate the chemical shifts and splitting patterns. Understanding these is critical for any application scientist validating stereochemical purity:

  • Electronegativity and Magnetic Anisotropy: The azide group ( −N3​ ) exerts a strong electron-withdrawing inductive effect ( −I ), significantly deshielding the adjacent alpha-protons (C1). Unlike halogens such as bromine, the azide group is linear and possesses a distinct magnetic anisotropy, which subtly influences the beta and gamma positions of the alkyl chain.

  • Diastereotopicity Induced by the C2 Stereocenter: The presence of a chiral center at C2 breaks the plane of symmetry along the aliphatic chain. Consequently, the two protons on the C1 methylene group, as well as the two protons on the C3 methylene group, are magnetically non-equivalent (diastereotopic). They will couple not only with adjacent protons but also with each other (geminal coupling, 2J ), leading to complex higher-order multiplets (e.g., ABX systems) rather than simple first-order doublets or quartets.

Experimental Protocol: Synthesis and NMR Sample Preparation

To ensure a self-validating system, the synthesis of (S) -1-azido-2-methylbutane typically proceeds via an SN​2 nucleophilic substitution. This mechanism guarantees a complete inversion of stereochemistry from the starting halide, allowing researchers to confidently trace the chiral integrity of the molecule[2].

Step-by-Step Synthesis Workflow:

  • Reagent Preparation: Dissolve 1.0 equivalent of (S) -1-bromo-2-methylbutane in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere[2].

  • Nucleophilic Substitution: Add 1.5 equivalents of Sodium Azide ( NaN3​ ) to the round-bottom flask. Stir the heterogeneous mixture vigorously and heat to 60 °C for 6–8 hours. (Caution: Low molecular weight azides are energy-rich and potentially explosive; maintain strict temperature control and avoid halogenated solvents during the reaction phase).

  • Aqueous Workup: Cool the reaction to room temperature. Quench by adding distilled water, then extract the aqueous layer three times with Dichloromethane ( CH2​Cl2​ ) or diethyl ether[2].

  • Isolation: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and carefully concentrate under reduced pressure at ambient temperature to prevent azide decomposition.

  • NMR Sample Preparation: Dissolve ~15–20 mg of the purified 1-azido-2-methylbutane in 0.6 mL of deuterated chloroform ( CDCl3​ ). Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm). Transfer the solution to a standard 5 mm NMR tube.

SynthesisWorkflow Start (S)-1-Bromo-2-methylbutane Reaction Nucleophilic Substitution NaN3 in DMF (60°C) Start->Reaction Add NaN3 Product (R)-1-Azido-2-methylbutane (Inversion of Configuration) Reaction->Product SN2 Mechanism Workup Aqueous Workup & Extraction (CH2Cl2) Product->Workup Quench & Isolate Analysis NMR Acquisition (CDCl3, 400 MHz) Workup->Analysis Purify & Prepare

Caption: Workflow for the SN2 synthesis and NMR preparation of 1-azido-2-methylbutane.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 1-azido-2-methylbutane is characterized by the pronounced deshielding of the C1 protons and the complex splitting caused by the C2 chiral center. Drawing upon the spectral data of its direct precursor, 1-bromo-2-methylbutane, and its triazole derivatives[1][2], the chemical shifts can be accurately mapped.

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality & Coupling Dynamics
C1 ( −CH2​−N3​ ) ~3.15 - 3.25Multiplet (AB part of ABX)2HDeshielded by the −N3​ group. Diastereotopic protons couple with each other ( 2J≈12 Hz) and the C2 proton ( 3J ).
C2 ( −CH− ) ~1.65 - 1.75Multiplet (m)1HComplex coupling with C1, C3, and C5 protons. Acts as the stereocenter.
C3 ( −CH2​− ) ~1.20 - 1.50Multiplet (m)2HDiastereotopic protons. Shifted upfield from C1 due to distance from the azide group.
C5 ( −CH3​ branch) ~0.95Doublet (d)3HSplit by the single adjacent C2 proton ( 3J≈6.8 Hz).
C4 ( −CH3​ term) ~0.90Triplet (t)3HSplit by the two adjacent C3 protons ( 3J≈7.2 Hz).

13 C NMR Spectral Analysis

Carbon-13 NMR provides an unambiguous map of the carbon skeleton, free from the complex homonuclear couplings seen in 1 H NMR. The azide group typically shifts the alpha-carbon (C1) into the 50–60 ppm range. The exact shifts are validated by comparing them to the 2-methylbutyl chain of 1-(2-methylbutyl)-1H-[1,2,3]-triazole derivatives, which exhibit near-identical electronic environments at the beta, gamma, and delta positions[1].

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl3​ )

PositionChemical Shift (δ, ppm)Carbon TypeCausality & Electronic Environment
C1 ~56.5 - 57.5 CH2​ Strongly deshielded by the directly attached electronegative azide nitrogen.
C2 ~34.5 - 35.5 CH Beta-position to the azide. The branching point of the alkyl chain.
C3 ~26.5 - 27.5 CH2​ Gamma-position. Standard aliphatic methylene shift.
C5 ~16.5 - 17.5 CH3​ Beta-methyl branch. Slightly more deshielded than the terminal methyl.
C4 ~11.0 - 11.5 CH3​ Terminal methyl group. Furthest from the electron-withdrawing group.

Structural and Spin-Spin Coupling Networks

To visualize the complex spin-spin coupling network inherent to this chiral molecule, the following logic diagram maps out the critical magnetic relationships and deshielding effects.

NMRCoupling N3 -N3 Azide C1 C1 (CH2) ~3.20 ppm N3->C1 Deshielding C2 C2 (CH) ~1.70 ppm C1->C2 3J (ABX) C3 C3 (CH2) ~1.35 ppm C3->C2 3J C4 C4 (CH3) ~0.90 ppm C4->C3 3J C5 C5 (CH3) ~0.95 ppm C5->C2 3J

Caption: Spin-spin coupling network and deshielding effects in 1-azido-2-methylbutane.

References

  • Source: semanticscholar.org (Journal of the Brazilian Chemical Society)
  • Title: (S)

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-azido-2-methylbutane: Characterizing the Azide Asymmetric Stretch

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The azide functional group is a cornerstone of modern chemical synthesis, particularly in bioconjugation and materials science, where its role in "click chemistry" is paramount.[1][2] Its utility extends to its application as a sensitive vibrational probe for studying molecular environments.[2][3] This guide provides a comprehensive analysis of the characteristic azide stretching frequency in 1-azido-2-methylbutane, as determined by Fourier Transform Infrared (FTIR) spectroscopy. We will explore the theoretical underpinnings of this vibrational mode, present a robust protocol for its experimental determination, discuss the influence of the molecular environment on its spectral position, and provide a framework for accurate data interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize azide-containing molecules and require a deep, practical understanding of their spectroscopic characterization.

Introduction: The Azide Group as a Unique Vibrational Reporter

The azide moiety (–N₃) possesses a unique electronic structure that gives rise to a strong, sharp, and highly characteristic absorption band in a relatively uncluttered region of the infrared spectrum.[4] This band corresponds to the asymmetric stretching vibration of the N=N=N bond. Its intensity is significantly greater than that of other common vibrational probes like nitriles or thiocyanates, making it an exceptionally sensitive tool for molecular analysis.[2][3] For a molecule such as 1-azido-2-methylbutane, the IR spectrum is dominated by this feature, allowing for unambiguous confirmation of the azide's presence and providing insights into its local environment. The remainder of the spectrum is characterized by C-H stretching and bending vibrations from the alkyl backbone, which are typically found in the 2845-2975 cm⁻¹ and 1370-1470 cm⁻¹ regions, respectively.[5] The absence of other strong absorptions makes the azide stretch a clean and reliable diagnostic marker.

Theoretical Basis of the Azide Stretch

The azide group has two primary stretching modes: a symmetric stretch (νₛ) and an asymmetric stretch (νₐₛ).

  • Asymmetric Stretch (νₐₛ): This mode involves the two N-N bonds stretching out of phase—one bond contracts while the other elongates. This creates a significant change in the dipole moment, resulting in a very strong absorption in the IR spectrum. For organic azides, this peak is reliably found in the 2100-2270 cm⁻¹ range.[4]

  • Symmetric Stretch (νₛ): In this mode, both N-N bonds stretch and contract in phase. This causes a much smaller change in the dipole moment, leading to a significantly weaker IR absorption. It typically appears around 1330 cm⁻¹, a region often crowded with other signals, making it less useful for routine diagnostics.[6]

For 1-azido-2-methylbutane, an alkyl azide, the asymmetric stretch is the primary focus. Its strong intensity and predictable location make it the definitive signature of the azide group.

Expected IR Absorption Data for 1-azido-2-methylbutane

Based on extensive literature data for alkyl azides, the characteristic asymmetric stretching frequency for 1-azido-2-methylbutane is expected to appear as a strong, sharp band around 2100 cm⁻¹ .[1][7][8] The precise position can be influenced by several factors, as discussed in the next section.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity Notes
Asymmetric StretchAzide (R-N₃)~2100Strong, SharpThe primary diagnostic peak for 1-azido-2-methylbutane. Its high intensity makes it easily distinguishable.[7][8]
C-H StretchAlkyl (CH₃, CH₂, CH)2845 - 2975Strong to MediumCharacteristic of the 2-methylbutane backbone.[5]
C-H Bend (Scissoring/Asymmetric)Alkyl (CH₃, CH₂)1470 - 1450MediumOverlapping vibrations from the alkyl structure.
C-H Bend (Symmetric/Umbrella)Methyl (CH₃)1380 - 1370Medium to WeakThe presence of two methyl groups on the same carbon may cause this peak to split.[4]
Fingerprint RegionC-C, C-N Stretches & Bends< 1500Complex, Weak to MediumContains a unique pattern of overlapping vibrations specific to the molecule's overall structure.[5]

Causality of Experimental Variables: Environmental Sensitivity

The precise frequency of the azide asymmetric stretch is not fixed; it is a sensitive reporter on its immediate molecular environment. Understanding these influences is critical for accurate spectral interpretation and for leveraging the azide as a probe in more complex systems.

  • Solvent Effects & Hydrogen Bonding: The azide frequency undergoes a significant shift depending on the solvent. In protic, hydrogen-bonding solvents like water or methanol, the peak shifts to a higher frequency (a "blue shift").[3] This is because hydrogen bonding to the terminal nitrogen atoms of the azide restricts the vibrational motion, effectively strengthening the bond and increasing the energy required to excite the stretch. Conversely, in aprotic solvents like THF or when measured as a neat liquid, the frequency is lower (a "red shift").[3] This sensitivity allows for the study of solute-solvent interactions.

  • Electrostatic Fields: The vibrational frequency of the azide group is also sensitive to local electrostatic fields.[9] This property is exploited in advanced biochemical studies where an azide-labeled amino acid can report on the local electric field within a protein's active site.

  • Fermi Resonance: The azide absorption band is not always a single, symmetrical peak. It can sometimes appear as a complex absorption profile with a shoulder or as a doublet.[3] This complexity is often due to Fermi resonance, an interaction where the azide stretching vibration couples with an overtone or combination band of another vibration that happens to have a similar energy. This phenomenon, while a potential complication, can also provide deeper structural insights if properly analyzed.[2][3]

Experimental Protocol: High-Fidelity FTIR Spectrum Acquisition

This protocol describes a self-validating method for obtaining a high-quality infrared spectrum of 1-azido-2-methylbutane, a liquid at standard conditions.

Objective: To acquire a clean, high-resolution transmission IR spectrum of neat 1-azido-2-methylbutane, clearly resolving the azide asymmetric stretch.

Materials:

  • 1-azido-2-methylbutane (liquid sample)

  • FTIR Spectrometer (e.g., Bruker Vertex 70 or similar) with a DLaTGS or MCT detector

  • Demountable transmission cell with salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., anhydrous dichloromethane or acetone)

  • Lens paper

Methodology:

  • Instrument Preparation & Background Scan:

    • Ensure the spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen for at least 15 minutes to minimize atmospheric H₂O and CO₂ interference.

    • Perform a background scan (100 scans at a resolution of 4 cm⁻¹ is standard). This scan measures the spectrum of the empty beam path and will be automatically subtracted from the sample spectrum.

  • Sample Preparation (Neat Liquid Film):

    • Clean the salt plates thoroughly with a suitable dry solvent and lens paper. Avoid using protic solvents like ethanol, which can damage the plates. Handle plates by the edges to avoid fingerprints.

    • Place one drop of 1-azido-2-methylbutane onto the center of one salt plate using a Pasteur pipette.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.

    • Mount the assembled plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Acquire the sample spectrum. Use the same parameters as the background scan (e.g., 100 scans, 4 cm⁻¹ resolution) to ensure proper subtraction. The scan range should cover at least 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat at 0 absorbance in regions with no peaks.

    • Identify the strong, sharp peak in the ~2100 cm⁻¹ region. Use the software's peak-picking tool to determine the exact wavenumber of the absorbance maximum.

    • Analyze the C-H stretching and bending regions to confirm the alkyl structure and check for impurities. The absence of a broad peak around 3300 cm⁻¹ would confirm the absence of O-H (water/alcohol) contamination, and the absence of a strong peak around 1700 cm⁻¹ would rule out carbonyl impurities.

Workflow for Spectroscopic Analysis of 1-azido-2-methylbutane

The logical flow from sample to final analysis is critical for reproducible and reliable results. The following diagram outlines this workflow.

FTIR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample 1-azido-2-methylbutane (Neat Liquid) Assembly Create Thin Film Sample->Assembly Plates Clean NaCl/KBr Plates Plates->Assembly Background 1. Acquire Background (Empty Beam Path) SampleScan 2. Acquire Sample Scan Background->SampleScan Same Parameters (4 cm⁻¹, 100 scans) Ratio Ratio Sample/ Background SampleScan->Ratio Baseline Baseline Correction Ratio->Baseline PeakID Identify Azide Peak (~2100 cm⁻¹) Baseline->PeakID Fingerprint Analyze Fingerprint & C-H Regions PeakID->Fingerprint Report Final Spectrum & Report Fingerprint->Report

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Azido-2-methylbutane

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azido-2-methylbutane is a primary alkyl azide that, while not extensively documented in publicly available literature, holds significant academic interest due to its potential applications in synthetic chemistry. As a member of the alkyl azide family, it serves as a versatile building block, primarily for the introduction of a nitrogen-containing functional group. The azide moiety is a high-energy group that can undergo a variety of transformations, most notably 1,3-dipolar cycloadditions (a cornerstone of "click chemistry") and reduction to the corresponding amine.[1] These reactions are of paramount importance in the fields of medicinal chemistry and materials science for the construction of novel molecular architectures. This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 1-azido-2-methylbutane, a detailed protocol for its synthesis, and its expected spectroscopic characteristics.

Physicochemical Properties

While specific experimental data for 1-azido-2-methylbutane is scarce, its physical properties can be reliably estimated based on the known properties of its precursors and analogous compounds. The following table summarizes these key properties.

PropertyValueSource/Method
Molecular Formula C₅H₁₁N₃-
Molecular Weight 113.16 g/mol -
CAS Number 55210-78-1-
Boiling Point (Estimated) 125-135 °CEstimation based on trends
Density Not available-
Appearance Colorless to pale yellow liquid (expected)General property of alkyl azides
Boiling Point Estimation: A Mechanistic Insight

The boiling point of a substance is a critical physical property that is largely determined by the strength of its intermolecular forces.[2] For non-polar and moderately polar organic molecules like alkyl azides and alkyl halides, the primary intermolecular forces at play are van der Waals forces (specifically, London dispersion forces) and dipole-dipole interactions.

The boiling points of the corresponding 1-halo-2-methylbutanes provide a strong basis for estimating the boiling point of 1-azido-2-methylbutane. The trend in boiling points for these precursors is as follows:

  • 1-Chloro-2-methylbutane: 100 °C

  • 1-Bromo-2-methylbutane: ~120 °C

  • 1-Iodo-2-methylbutane: 148 °C

This trend is explained by the increasing size and polarizability of the halogen atom, which leads to stronger London dispersion forces.[3][4]

The azide group (–N₃) is considered a pseudohalide and is isoelectronic with the cyanate ion (–OCN). When an azide group replaces a halogen, the effect on the boiling point is not as straightforward as simply following the trend of molecular weight. While the azide group (MW = 42.02 g/mol ) is lighter than bromine (MW = 79.90 g/mol ) and iodine (MW = 126.90 g/mol ), it is more polar than the halogens. This increased polarity leads to stronger dipole-dipole interactions.

Observing the boiling points of other simple alkyl azides and their corresponding halides reveals a consistent pattern: the boiling point of a primary alkyl azide is typically higher than its corresponding chloride and bromide, but lower than the corresponding iodide. For example, the boiling point of 1-iodobutane is approximately 130-131 °C, while the estimated boiling point of 1-azidobutane is around 106-108 °C.

Given that the boiling point of 1-iodo-2-methylbutane is 148 °C, it is reasonable to estimate that the boiling point of 1-azido-2-methylbutane will be slightly lower. Therefore, an estimated boiling point in the range of 125-135 °C is proposed for 1-azido-2-methylbutane. It is important to note that due to the branched nature of the alkyl chain, the boiling point will be slightly lower than that of its straight-chain isomer, 1-azidopentane.[5]

Synthesis and Characterization

The most common and efficient method for the synthesis of primary alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide (NaN₃).[1] This reaction typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry if the starting material is chiral. For the synthesis of 1-azido-2-methylbutane, 1-bromo-2-methylbutane is a suitable starting material due to its commercial availability and the good leaving group ability of the bromide ion.

Experimental Protocol: Synthesis of 1-Azido-2-methylbutane

Objective: To synthesize 1-azido-2-methylbutane from 1-bromo-2-methylbutane via nucleophilic substitution.

Materials:

  • 1-Bromo-2-methylbutane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium azide (1.2 to 1.5 molar equivalents relative to the alkyl halide) in a minimal amount of anhydrous DMF or DMSO.

  • Addition of Alkyl Halide: To the stirred solution of sodium azide, add 1-bromo-2-methylbutane (1.0 molar equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-70 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing a significant volume of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining DMF/DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-azido-2-methylbutane.

  • Purification (Optional): If necessary, the crude product can be purified by vacuum distillation. Caution: Low molecular weight alkyl azides can be thermally unstable and potentially explosive. It is crucial to conduct the distillation behind a blast shield and at the lowest possible pressure to minimize the temperature required.

Workflow for the synthesis of 1-azido-2-methylbutane.
Spectroscopic Characterization

The structure of 1-azido-2-methylbutane can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching of the N≡N bond. This peak is typically observed in the range of 2100-2150 cm⁻¹.[1][6][7][8][9] The symmetric stretch is much weaker and often difficult to observe. The spectrum will also show characteristic C-H stretching and bending vibrations for the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will provide information about the electronic environment of the different protons in the molecule. The protons on the carbon directly attached to the azide group (the α-protons) will be the most deshielded and will appear as a multiplet (likely a triplet of doublets or a complex multiplet) in the range of δ 3.0-3.5 ppm.[10][11][12][13] The other protons of the 2-methylbutyl group will appear at higher fields (further upfield) in their expected regions, with splitting patterns determined by their neighboring protons.

  • ¹³C NMR: In the proton-decoupled ¹³C NMR spectrum, five distinct signals are expected, corresponding to the five carbon atoms in different chemical environments. The carbon atom directly bonded to the azide group (the α-carbon) will be significantly deshielded and is expected to have a chemical shift in the range of δ 50-60 ppm.[14][15][16][17][18] The remaining four carbon signals will appear in the typical aliphatic region (δ 10-40 ppm).

Logical workflow for the characterization of 1-azido-2-methylbutane.

Safety and Handling

Alkyl azides, particularly those with low molecular weights, should be handled with caution as they can be thermally unstable and potentially explosive, especially upon heating or shock.[1] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. When performing reactions with sodium azide, it is crucial to avoid contact with heavy metals and strong acids, as this can lead to the formation of highly explosive heavy metal azides or toxic and explosive hydrazoic acid.

Conclusion

1-Azido-2-methylbutane is a valuable, albeit not widely commercialized, building block in organic synthesis. Its physical properties, particularly its boiling point, can be reliably estimated from its halogenated precursors. The synthesis of this compound is straightforward, employing a standard nucleophilic substitution reaction. The structural confirmation relies on characteristic spectroscopic signatures, most notably the strong azide stretch in the IR spectrum and the downfield shift of the α-protons and α-carbon in the NMR spectra. Due to the energetic nature of the azide functional group, appropriate safety precautions must be strictly adhered to during its synthesis and handling. This guide provides the foundational knowledge for researchers and scientists to confidently synthesize, characterize, and utilize 1-azido-2-methylbutane in their synthetic endeavors.

References

  • Langmuir. (2021). An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum. [Link]

  • MDPI. (2009). Electronic Structure of the Azide Group in 3¢-Azido-3¢-deoxythymidine (AZT) Compared to Small Azide Compounds. [Link]

  • SpringerLink. (1969). Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. [Link]

  • ResearchGate. (2012). IR spectra of suspensions of azide 1b (1), diamide 2b (2), and terephthalic acid azidopiperidylamide (3) in Nujol. [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy – Organic Chemistry: A Tenth Edition. [Link]

  • University of Regensburg. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • University of California, Los Angeles. (n.d.). 1H NMR chemical shift ppm table. [Link]

  • University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. [Link]

  • Master Organic Chemistry. (2026). 3 Trends That Affect Boiling Points. [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ChemHelp ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • ResearchGate. (2002). Calculated and experimental 13 C NMR chemical shifts. [Link]

  • NIST. (n.d.). 1-Azidopentane. [Link]

  • PubChem. (n.d.). 1-Azidopentane. [Link]

  • Chemistry Stack Exchange. (2019). difference in boiling point of 2-iodopentane and 3-iodopentane. [Link]

  • askIITians. (2025). Which is the correct increasing order of boiling points of the following compounds?1- Iodobutane, 1- Bromobutane, 1- Chlorobutane, Butanea.) Butane < 1. [Link]

  • Brainly.in. (2020). Which is the correct increasing order of boiling points of the following compounds? 1 - iodobutane, 1 -. [Link]

  • Chemistry LibreTexts. (2026). 3.5: Properties of Alkanes. [Link]

Sources

safety data sheet and handling protocols for volatile alkyl azides

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Volatile alkyl azides are indispensable reagents in modern drug discovery, serving as critical intermediates in bioconjugation, photoaffinity labeling, and CuAAC/SPAAC "click" chemistry[1]. However, the azido group (–N₃) is an inherently energetic "explosophore." As application scientists scaling up these reactions, we must treat organic azides not merely as reagents, but as thermodynamic systems poised for violent decomposition[1]. This whitepaper establishes a self-validating, mechanistic framework for the safe synthesis, handling, and quenching of volatile alkyl azides, ensuring that scientific integrity and laboratory safety are inextricably linked.

The Mechanistic Causality of Azide Instability

To handle alkyl azides safely, one must understand why they explode. The decomposition of an organic azide (R–N₃ R–N: + N₂) releases elemental nitrogen gas and approximately 70–90 kcal/mol of energy[1].

If this immense exothermic release is not sufficiently absorbed by the rest of the molecule, it triggers a runaway thermal decomposition or a shock-induced detonation wave[2]. The stability of an alkyl azide is therefore dictated by its internal capacity to act as a thermal sink.

Predictive Safety Metrics: The "Rule of Six" and C/N Ratio

We rely on two mathematically grounded heuristics to predict stability before a synthesis is even attempted:

  • The Carbon-to-Nitrogen (C/N) Ratio: Calculated as (NCarbon​+NOxygen​)/NNitrogen​ . Molecules with a C/N ratio below 1 lack the structural bulk to dissipate the energy of the azide group[3]. They are highly shock-sensitive and can detonate at ambient temperatures[4].

  • The Rule of Six: This rule dictates that for every energetic functional group (e.g., an azide group containing 3 nitrogen atoms), there must be at least six carbon atoms (or atoms of similar size)[2]. This provides sufficient structural dilution to render the compound relatively safe for handling[5],[6].

Quantitative Stability Assessment

The following table summarizes the stability profiles and handling limits of common alkyl azides based on their structural thermodynamics[7],[3].

Alkyl AzideFormula(C+O)/N RatioRule of Six Compliant?Handling & Isolation Limits
Methyl Azide CH₃N₃0.33NoNEVER ISOLATE . Extreme shock sensitivity. Synthesize in situ only (< 1g scale).
Ethyl Azide C₂H₅N₃0.67NoNEVER ISOLATE . Detonates at ambient temperatures.
Butyl Azide C₄H₉N₃1.33NoIsolate with extreme caution. Store as < 1M solution at -18°C. Max 5g scale.
Hexyl Azide C₆H₁₃N₃2.00Yes (6 carbons per azide)Safe to isolate. Store away from light/heat. Max 20g scale.
Nonyl Azide C₉H₁₉N₃3.00YesStable for routine handling. Standard precautions apply.

Self-Validating Experimental Workflows

When designing a synthesis protocol, every step must validate its own safety. The workflow below illustrates the critical path for synthesizing an alkyl azide via nucleophilic substitution, highlighting the avoidance of fatal incompatibilities.

AzideHandling Start Alkyl Halide + NaN3 (DMSO / DMF) Reaction Nucleophilic Substitution (T < 80°C, Fume Hood) Start->Reaction Workup Aqueous Extraction (No Halogenated Solvents!) Reaction->Workup Cool to RT Organic Organic Phase (Alkyl Azide) Workup->Organic Extract (Ether/EtOAc) Aqueous Aqueous Phase (Unreacted NaN3) Workup->Aqueous Isolate Waste Storage Storage at -18°C (Plastic Amber Bottles) Organic->Storage Dry & Store Quench NaNO2 / H2SO4 Quench (Converts to N2 + NO) Aqueous->Quench Add Nitrite Slowly SafeWaste Safe Aqueous Waste (EH&S Disposal) Quench->SafeWaste Verify with Starch-Iodide

Workflow for the safe synthesis, isolation, and quenching of volatile alkyl azides.

Protocol A: Safe Synthesis of Hexyl Azide

This protocol utilizes nucleophilic substitution while actively mitigating the risk of explosive byproducts.

  • Setup: Weigh Sodium Azide (NaN₃) using a plastic or ceramic spatula .

    • Causality: Metal spatulas (especially those containing copper, brass, or lead) react with NaN₃ to form heavy metal azides, which are notoriously shock-sensitive detonators[8],[5].

  • Reaction: Dissolve NaN₃ in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Add hexyl bromide and stir.

    • Causality:Never use halogenated solvents (e.g., dichloromethane, chloroform). NaN₃ reacts with DCM to form diazidomethane, a highly unstable and explosive compound that can detonate unpredictably[2],[5].

  • Workup: Cool the mixture and extract with diethyl ether or ethyl acetate[5].

    • Causality: Do not concentrate the isolated azide to absolute dryness via rotary evaporation. Removing the solvent removes the thermal sink, drastically increasing the risk of friction-induced detonation[7]. Store the resulting solution at -18°C in a plastic amber container[2].

Protocol B: Self-Validating Quenching of Residual Sodium Azide

Unreacted NaN₃ in the aqueous phase must be destroyed before disposal.

  • Preparation: Place the aqueous waste (containing <5% NaN₃) in a three-necked flask in a well-ventilated fume hood[5].

  • Nitrite Addition: Add a 20% aqueous solution of Sodium Nitrite (NaNO₂). Use ~1.5g of NaNO₂ per 1g of NaN₃[5].

  • Acidification: Slowly add a 20% aqueous solution of Sulfuric Acid (H₂SO₄) while stirring[5].

    • Causality: Why not just add acid directly? Direct acidification of NaN₃ produces hydrazoic acid (HN₃), a highly toxic, volatile, and explosive gas[2],[7]. By introducing nitrous acid (generated in situ from NaNO₂ and H₂SO₄), the azide ion is rapidly oxidized into harmless nitrogen (N₂) and nitric oxide (NO) gases, bypassing the accumulation of HN₃[5].

  • Validation: Test the solution with starch-iodide paper.

    • Causality: A positive test (paper turns blue/black) confirms the presence of excess nitrite. This creates a self-validating system: if excess nitrite is present, you have absolute chemical certainty that all azide has been consumed[5].

Critical Equipment Incompatibilities

To maintain a secure laboratory environment, the following physical incompatibilities must be strictly observed:

  • Ground Glass Joints: Never expose organic azides to ground glass joints (e.g., standard round-bottom flask stoppers). The micro-friction generated by twisting a glass joint can easily detonate trace azide residues trapped in the grooves[7],[3]. Always use rubber septa.

  • Metal Syringe Needles: While standard stainless steel needles are generally acceptable for brief transfers, prolonged storage of azide solutions in syringes with metal components can lead to the slow precipitation of explosive metal azides[8].

  • Acidic Waste Streams: Never co-mingle azide waste with acidic laboratory waste. The accidental generation of hydrazoic acid in a sealed waste carboy is a leading cause of catastrophic laboratory explosions[2].

Sources

Mechanism of 1-Azido-2-methylbutane Formation via Nucleophilic Substitution: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of alkyl azides is a foundational transformation in modern organic chemistry, serving as a critical gateway to "click chemistry" (CuAAC), amine synthesis, and bioconjugation[1]. For drug development professionals and synthetic chemists, the precise construction of aliphatic azides like 1-azido-2-methylbutane requires a rigorous understanding of nucleophilic substitution (SN2) kinetics, stereochemical preservation, and solvent dynamics. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for the synthesis of 1-azido-2-methylbutane.

Mechanistic Fundamentals of the SN2 Azidation

The formation of 1-azido-2-methylbutane from a corresponding primary alkyl halide (e.g., 1-bromo-2-methylbutane) or sulfonate proceeds almost exclusively via a bimolecular nucleophilic substitution (SN2) mechanism[2].

The Nucleophile: Azide Anion (N3−)

The azide ion, typically sourced from sodium azide (NaN3), is a linear, resonance-stabilized pseudohalide. Despite hydrazoic acid (HN3) being a weak acid (pKa ≈ 4.7), the azide anion is an exceptionally powerful nucleophile[3]. Its linear geometry minimizes steric hindrance during the transition state, allowing for highly efficient backside attack on the electrophilic carbon.

The Substrate: 1-Halo-2-methylbutane

The substrate features a primary carbon (C1) attached to the leaving group, adjacent to a branched secondary carbon (C2).

  • Steric Profile: While the methyl branch at C2 introduces slight neopentyl-like steric bulk compared to a straight-chain halide, the primary nature of C1 ensures that the SN2 pathway is kinetically favored over SN1 or E2 elimination[2].

  • Stereochemical Preservation: If an enantiopure substrate such as (S)-1-bromo-2-methylbutane is utilized, the SN2 reaction occurs strictly at C1. Because no bonds are broken or formed at the C2 chiral center, the stereochemical integrity of the molecule is perfectly conserved, yielding (S)-1-azido-2-methylbutane[4]. This causality is critical for synthesizing enantiopure pharmaceutical intermediates.

SN2_Mechanism Nuc Azide Ion (N3-) Nucleophile TS [N3 ··· C1 ··· Br]‡ Transition State Nuc->TS Backside Attack Sub 1-Bromo-2-methylbutane Substrate (C1) Sub->TS C1 Electrophile Prod 1-Azido-2-methylbutane Product TS->Prod Bond Formation LG Bromide Ion (Br-) Leaving Group TS->LG Bond Cleavage

Caption: SN2 transition state pathway for 1-azido-2-methylbutane formation.

Kinetic and Thermodynamic Drivers

Solvent Effects: The Role of Polar Aprotic Media

The choice of solvent is the primary kinetic driver in this synthesis. The reaction is typically conducted in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[1][4].

  • Causality: Protic solvents (like ethanol or water) hydrogen-bond tightly to the azide anion, creating a solvation shell that severely dampens its nucleophilicity. Polar aprotic solvents effectively solvate the sodium cation (Na+) while leaving the azide anion "naked" and highly reactive, accelerating the SN2 reaction rate by several orders of magnitude[4].

Leaving Group Efficacy

The reaction rate is inversely proportional to the basicity of the leaving group. To optimize yields, 1-bromo-2-methylbutane or 1-iodo-2-methylbutane are preferred over the chloride variant. Alternatively, activating 2-methylbutan-1-ol into a tosylate or mesylate provides an excellent leaving group for azide displacement[1].

Table 1: Relative Nucleophilicity in SN2 Reactions (Polar Aprotic Media)

NucleophileCategoryRelative Rate Multiplier
H2OWeak1
Cl−Good1,000
N3− Strong >15,000
I−Excellent100,000

Table 2: Leaving Group Efficacy for 1-Substituted-2-methylbutanes

Leaving GroupRelative Reaction RatePractical Notes
-OTs (Tosylate)~60,000Excellent; synthesized directly from 2-methylbutan-1-ol.
-I (Iodide)~30,000Highly polarizable; fastest reacting halide.
-Br (Bromide)~10,000Standard choice; optimal balance of cost and reactivity.
-Cl (Chloride)~200Poor; requires elevated temperatures and longer reaction times.

Experimental Protocol & Workflow

The following methodology details a self-validating system for the synthesis of (S)-1-azido-2-methylbutane. Every step incorporates a physical or chemical rationale to ensure high yield and safety.

Critical Safety Directives
  • Toxicity: Sodium azide (NaN3) is highly toxic and rapidly absorbed through the skin. Handle exclusively in a fume hood with appropriate PPE[1].

  • Explosion Hazard: Never use dichloromethane (CH2Cl2) or other halogenated solvents during the reaction or extraction phases. NaN3 reacts with CH2Cl2 to form diazidomethane, a highly explosive compound[3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with (S)-1-bromo-2-methylbutane (1.0 equivalent).

    • Add anhydrous DMF (approx. 5 mL per mmol of substrate) to ensure complete dissolution.

  • Nucleophilic Addition:

    • Slowly add Sodium Azide (NaN3) (1.5 equivalents) to the stirring solution. The excess ensures complete consumption of the alkyl halide[1].

    • Causality for excess: NaN3 is inexpensive and easily removed during aqueous workup; driving the reaction to completion prevents difficult chromatographic separation of the product from unreacted starting material.

  • Reaction Conditions & Monitoring:

    • Stir the heterogeneous mixture at room temperature or mild heat (40–50 °C) for 12–24 hours[5].

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). Because neither the starting material nor the product is UV-active, use a potassium permanganate (KMnO4) or phosphomolybdic acid (PMA) stain. The reaction is complete when the starting material spot disappears.

  • Aqueous Workup (Quenching):

    • Pour the reaction mixture into a separatory funnel containing distilled water (at least 5x the volume of DMF).

    • Causality: Water serves a dual purpose: it quenches any unreacted NaN3 by fully dissolving it, and it drastically reduces the solubility of DMF in the organic extraction phase[1].

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether (Et2O) or ethyl acetate (3 × 20 mL).

    • Wash the combined organic layers vigorously with brine (3 × 20 mL) to strip out any residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and carefully concentrate under reduced pressure (avoid excessive heat, as low-molecular-weight azides can be volatile).

Workflow Step1 1. Reagent Prep (S)-1-Bromo-2-methylbutane + NaN3 in Anhydrous DMF Step2 2. S_N2 Reaction Stir at 40-50°C (12-24h) Validate via TLC (PMA Stain) Step1->Step2 Step3 3. Aqueous Workup Quench with H2O Extract with Et2O (No DCM!) Step2->Step3 Step4 4. Purification Wash with Brine, Dry (Na2SO4) Concentrate under Vacuum Step3->Step4

Caption: Step-by-step experimental workflow for the synthesis of 1-azido-2-methylbutane.

Analytical Characterization

To confirm the successful synthesis of 1-azido-2-methylbutane, researchers should rely on specific spectroscopic markers:

  • IR Spectroscopy: The most definitive proof of azide formation is a strong, sharp asymmetric stretching band in the infrared spectrum at approximately 2100–2150 cm−1 (N=N=N stretch), which is entirely absent in the starting alkyl halide[1].

  • NMR Spectroscopy: In 1H-NMR, the protons on C1 (adjacent to the azide) will shift upfield compared to the starting bromide (typically moving from ~3.4 ppm in the bromide to ~3.1–3.2 ppm in the azide) due to the differing electronegativity and magnetic anisotropy of the azide group[5].

References

  • StackExchange. "By which mechanism would azide react with alcohols or alkyl halides?" Chemistry StackExchange. Available at:[Link]

  • Master Organic Chemistry. "Reactions of Azides - Substitution, Reduction, Rearrangements, and More". Master Organic Chemistry. Available at:[Link]

  • Royal Society of Chemistry. "Supplementary material (ESI) for Journal of Materials Chemistry". RSC.org. Available at:[Link]

Sources

Methodological & Application

Application Note: Synthesis and Safe Handling of 1-Azido-2-Methylbutane via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Application Area: Click Chemistry (CuAAC), API Intermediate Synthesis, and Drug Discovery

Introduction and Mechanistic Rationale

The conversion of alkyl halides to alkyl azides is a foundational transformation in organic synthesis, primarily serving to generate precursors for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions[1][2]. 1-Azido-2-methylbutane is a valuable chiral or racemic building block (depending on the starting halide) used to introduce a branched aliphatic side chain into complex molecular architectures, such as 1,2,3-triazole-based antimycobacterial agents[3].

The synthesis proceeds via a bimolecular nucleophilic substitution ( SN​2 ) mechanism. 1-Bromo-2-methylbutane, a primary alkyl halide, is subjected to displacement by the azide anion ( N3−​ ). Because the substrate features β -branching (a methyl group on the adjacent carbon), it experiences moderate steric hindrance compared to unbranched primary halides[4]. To overcome this and ensure a favorable reaction rate, the protocol utilizes anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent[4][5]. These solvents effectively solvate the sodium cation ( Na+ ) while leaving the azide anion relatively "naked" and highly nucleophilic, driving the reaction to completion at mild heating[5].

Critical Safety and Hazard Mitigation

Organic and inorganic azides pose severe explosion and toxicity risks. The safety protocols below are non-negotiable for professional laboratory environments[6][7][8].

  • The C/N Ratio Rule: A standard safety heuristic dictates that organic azides with a (Carbon+Oxygen)/Nitrogen ratio of less than 3 are considered potentially explosive[8]. 1-Azido-2-methylbutane ( C5​H11​N3​ ) has a C/N ratio of 5/3≈1.67 . Therefore, this compound must never be concentrated to dryness or distilled under high heat. It should be synthesized, stored, and utilized as a solution in a compatible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Reagent Toxicity: Sodium azide ( NaN3​ ) is acutely toxic, rapidly absorbing through the skin, and targets the central nervous system[7][9]. It must be handled in a certified chemical fume hood using appropriate PPE (double nitrile gloves, lab coat, splash goggles)[8][9].

  • Incompatible Materials:

    • No Metal: Never use metal spatulas to weigh NaN3​ . Contact with heavy metals (copper, lead, brass) forms highly shock-sensitive heavy metal azides[6][7][8]. Use ceramic or plastic spatulas.

    • No Halogenated Solvents: Never use dichloromethane (DCM) or chloroform for the reaction or workup. NaN3​ reacts with DCM to form diazidomethane, a highly explosive species[2][6][7][8].

    • No Acids: Contact with acids or water at low pH liberates hydrazoic acid ( HN3​ ), a highly toxic, volatile, and explosive gas[7][8][9].

Experimental Protocol

Reagent Equivalents and Properties
Reagent / SolventRoleEquivalentsMW ( g/mol )Density (g/mL)Key Hazards
1-Bromo-2-methylbutane Substrate1.0151.051.22Flammable, Irritant[10]
Sodium Azide ( NaN3​ ) Nucleophile1.5 - 2.065.011.85Highly Toxic, Explosive[7]
Anhydrous DMF Solvent~5 mL / mmol73.090.94Toxic, Teratogen
Ethyl Acetate (EtOAc) ExtractionN/A88.110.90Flammable
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a flame-dried, round-bottom flask with a PTFE-coated magnetic stir bar. Ensure the setup is secured behind a blast shield within a properly functioning fume hood[6][8].

  • Purge the flask with inert gas (Nitrogen or Argon).

  • Using a plastic spatula, carefully weigh 1.5 equivalents of Sodium Azide ( NaN3​ ) and transfer it to the flask[6][7].

  • Add anhydrous DMF to the flask to create a suspension.

Step 2: Substrate Addition and Reaction 5. Add 1.0 equivalent of 1-bromo-2-methylbutane to the stirring suspension at room temperature. 6. Attach a reflux condenser (if required by scale) and heat the reaction mixture to 60 °C using a temperature-controlled heating mantle or oil bath[3]. 7. Allow the reaction to stir vigorously for 12–16 hours. The progress can be monitored by TLC (using an appropriate stain, as azides are often UV-inactive) or GC-MS.

Step 3: Aqueous Workup (Halogen-Free) 8. Once complete, cool the reaction mixture to room temperature. 9. Quench the reaction by carefully pouring the mixture into a separatory funnel containing a large volume of distilled water (approximately 5 times the volume of DMF used) to solubilize the DMF and unreacted NaN3​ . 10. Extract the aqueous layer three times with Ethyl Acetate (EtOAc) or Diethyl Ether. Do not use Dichloromethane [2][8]. 11. Wash the combined organic layers sequentially with water (3x) and brine (1x) to remove residual DMF. 12. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ).

Step 4: Storage 13. Filter off the drying agent. 14. Critical: Do not remove the solvent entirely via rotary evaporation due to the low C/N ratio of the product[6][8]. Concentrate the solution only to a known volume, determine the molarity via quantitative NMR (qNMR) or GC-FID, and store the solution at 4 °C in a tightly sealed, clearly labeled container away from light and heat.

Process Workflow Visualization

G Start 1. Preparation (Fume Hood, Plastic Spatula) Reaction 2. S_N2 Reaction (NaN3 + DMF + Substrate at 60°C) Start->Reaction Verify no metal/halogenated solvents Workup 3. Aqueous Workup (Extract with EtOAc/Ether ONLY) Reaction->Workup Cool to RT Storage 4. Safe Storage (Store as Solution, DO NOT dry) Workup->Storage Dry over Na2SO4 Waste 5. Waste Deactivation (Nitrous Acid Quench for NaN3) Workup->Waste Collect aqueous layers

Workflow for 1-azido-2-methylbutane synthesis emphasizing critical safety checkpoints.

Waste Management and Deactivation

Aqueous waste from this reaction contains unreacted sodium azide and must be handled as highly hazardous waste[8]. It must never be poured down the drain, as it will react with copper or lead pipes to form detonable heavy metal azides[7][8][9]. If required by institutional protocols, dilute azide solutions (<5%) can be chemically deactivated in the fume hood by carefully reacting them with nitrous acid (generated in situ from sodium nitrite and dilute sulfuric acid) to safely evolve nitrogen gas and nitrous oxide[8]. Otherwise, collect the aqueous waste in dedicated, clearly labeled, non-metal containers for institutional Environmental Health and Safety (EHS) disposal[7][8].

References

  • Organic azide - Wikipedia. wikipedia.org. Retrieved from: [Link]

  • Full article: A sequential multistep process for the fully mechanochemical, one-pot synthesis of the antiepileptic drug rufinamide. tandfonline.com. Retrieved from:[Link]

  • Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. rsc.org. Retrieved from:[Link]

  • Synthesis and evaluation of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives as antimycobacterial agent. scielo.br. Retrieved from:[Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. stanford.edu. Retrieved from: [Link]

  • laboratory chemical safety summary: sodium azide. geneseo.edu. Retrieved from:[Link]

  • Sodium Azide NaN3 | Division of Research Safety | Illinois. illinois.edu. Retrieved from:[Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. unm.edu. Retrieved from:[Link]

Sources

copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions for 1-azido-2-methylbutane

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier transformation in "click chemistry," enabling the rapid, bioorthogonal assembly of complex molecules[1]. While CuAAC is highly robust, the specific structural and physical properties of the azide substrate dictate the optimal reaction conditions. This application note provides a comprehensive, mechanistically grounded guide for performing CuAAC with 1-azido-2-methylbutane , an aliphatic azide with unique steric and volatility profiles.

Designed for drug development professionals and synthetic chemists, this guide establishes self-validating experimental workflows, detailing the causality behind catalyst preparation, ligand selection, and solvent optimization.

Substrate Profiling & Mechanistic Rationale

The Substrate: 1-Azido-2-methylbutane

1-Azido-2-methylbutane is an aliphatic primary azide. Unlike unbranched azides (e.g., 1-azidobutane), it features a methyl group at the β -position.

  • Steric Hindrance: The β -branching introduces mild steric bulk near the reactive azide dipole. While this does not prevent the reaction, it slightly reduces the rate of the initial Cu(I)-acetylide-azide coordination complex formation compared to linear aliphatic azides.

  • Volatility: With a molecular weight of 113.16 g/mol and a boiling point of approximately 110–120 °C, the substrate is moderately volatile. Reactions must be conducted at room temperature or in sealed vessels to prevent evaporative loss of stoichiometry.

Catalytic Causality: Why CuSO₄ and Sodium Ascorbate?

CuAAC requires a Cu(I) species as the active catalyst[2]. However, Cu(I) is thermodynamically unstable and readily oxidizes to inactive Cu(II) in the presence of dissolved oxygen[3]. To circumvent the need for strict anaerobic conditions, is utilized as a mild reducing agent to generate Cu(I) in situ from stable copper(II) sulfate (CuSO₄)[2],[4].

Ligand Selection: TBTA vs. THPTA

To maintain catalytic turnover and prevent Cu(I) disproportionation or oxidation, a chelating ligand is mandatory[3]. The choice of ligand is dictated by the solvent system:

  • (Tris-(benzyltriazolylmethyl)amine): Highly effective in organic or mixed aqueous/organic solvents (e.g., t-BuOH/H₂O). It stabilizes Cu(I) and accelerates the cycloaddition for small-molecule synthesis[3].

  • (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble analog of TBTA. It is superior for entirely aqueous environments and bioconjugation because it binds Cu(I) tightly, blocking the generation of reactive oxygen species (ROS) and significantly reducing cytotoxicity in living systems[3],[5],[6].

Experimental Workflows & Decision Matrix

CuAAC_Workflow Substrate 1-Azido-2-methylbutane + Terminal Alkyne SolventChoice Solvent System? Substrate->SolventChoice Org Organic / Mixed (e.g., t-BuOH/H2O) SolventChoice->Org Small Molecule Aq Aqueous / Biological (e.g., PBS, H2O) SolventChoice->Aq Bioconjugation TBTA Add TBTA Ligand (Stabilizes Cu(I)) Org->TBTA THPTA Add THPTA Ligand (Water-soluble) Aq->THPTA CuSO4 Add CuSO4 (Cu(II) Pre-catalyst) TBTA->CuSO4 THPTA->CuSO4 NaAsc Add Sodium Ascorbate (Reduces Cu(II) to Cu(I)) CuSO4->NaAsc Reaction Incubate at RT (Monitor via LC-MS) NaAsc->Reaction Purification Extraction / Precipitation Triazole Product Reaction->Purification

Logical workflow for CuAAC optimization based on solvent and ligand selection.

Quantitative Optimization Matrix
ParameterProtocol A (Organic/Mixed)Protocol B (Aqueous/Bio)Mechanistic Rationale
Solvent t-BuOH/H₂O (1:1 v/v) or DMSOPBS (pH 7.4) or H₂OMatches substrate solubility profiles.
Ligand TBTA (0.10 equiv)THPTA (5 equivalents to Cu)THPTA mitigates Cu toxicity in biological systems[6].
Cu Source CuSO₄·5H₂O (0.05 equiv)CuSO₄·5H₂O (1 mM final)Stable Cu(II) pre-catalyst[2].
Reductant Sodium Ascorbate (0.50 equiv)Sodium Ascorbate (5–10 mM)Excess reductant ensures complete Cu(I) generation[4].
Temperature 20–25 °C (Room Temp)20–25 °C (Room Temp)Prevents volatilization of 1-azido-2-methylbutane.
Time 2–6 hours1–2 hoursTHPTA often accelerates purely aqueous reactions[3].

Step-by-Step Experimental Protocols

Protocol A: Small Molecule Synthesis (Organic/Mixed Media)

Optimized for the synthesis of 1,4-disubstituted 1,2,3-triazoles using 1-azido-2-methylbutane and a small-molecule alkyne.

  • Substrate Preparation: In a 20 mL scintillation vial, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) and 1-azido-2-methylbutane (1.05 mmol, 1.05 equiv) in 10 mL of a 1:1 (v/v) mixture of t-butanol and water.

  • Catalyst Pre-complexation: In a separate microcentrifuge tube, mix 50 µL of a 1.0 M aqueous CuSO₄·5H₂O solution (0.05 mmol) with 100 µL of a 1.0 M TBTA solution in DMSO (0.10 mmol). Incubate for 5 minutes at room temperature to allow the Cu(II)-TBTA complex to form.

  • Initiation: Add the Cu(II)-TBTA pre-mix to the reaction vial.

  • Reduction: Dropwise, add 500 µL of a freshly prepared 1.0 M aqueous sodium ascorbate solution (0.50 mmol).

  • Incubation: Cap the vial tightly to prevent azide evaporation. Stir vigorously at room temperature for 2 to 6 hours.

  • Workup: Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Bioconjugation (Aqueous Media)

Optimized for labeling alkyne-tagged biomolecules (e.g., proteins, oligonucleotides) with 1-azido-2-methylbutane.

  • Substrate Preparation: Dilute the alkyne-tagged biomolecule in PBS (pH 7.4) to a final concentration of 10–100 µM. Add 1-azido-2-methylbutane (20–50 equiv). Note: Due to the hydrophobicity of the β -branched aliphatic chain, adding 5% DMSO as a co-solvent ensures homogenous dispersion.

  • Catalyst Pre-complexation: In a separate tube, mix CuSO₄ (1 mM final reaction concentration) with THPTA ligand (5 mM final reaction concentration)[3]. Incubate for 5 minutes.

  • Initiation: Add the Cu(II)-THPTA complex to the biomolecule solution and vortex gently.

  • Reduction: Add freshly prepared sodium ascorbate (10 mM final reaction concentration) to initiate the click reaction[3].

  • Incubation: React at room temperature for 1–2 hours in the dark.

  • Purification: Remove excess small molecules (azide, copper, ligand) using size-exclusion chromatography (e.g., Sephadex G-25 / NAP-5 columns) or via standard ethanol precipitation for oligonucleotides.

Self-Validating Systems & Quality Control

To ensure scientific integrity and experimental success, rely on the following built-in validation metrics:

  • Colorimetric Validation (The Cu Oxidation State): The reaction mixture acts as a self-indicating system. Aqueous CuSO₄ is pale blue. Upon the addition of sodium ascorbate, the solution must turn colorless or slightly yellow , confirming the reduction of Cu(II) to the catalytically active Cu(I).

  • Troubleshooting Oxidation: If the reaction solution turns green or blue during incubation, oxygen ingress has oxidized Cu(I) back to Cu(II). Corrective Action: Add an additional 0.2 equivalents of sodium ascorbate to regenerate Cu(I) and resume catalytic turnover.

  • Kinetic Validation: Aliphatic azides are highly reactive. If TLC or LC-MS monitoring shows stalled conversion after 2 hours, the failure mode is rarely the azide's inherent electronics. It is typically due to either Cu(I) oxidation or slight steric hindrance from the β -methyl group of 1-azido-2-methylbutane. Increasing the ligand-to-copper ratio (up to 2:1) ensures the copper center remains sterically accessible and active.

References

  • Copper(II) sulfate (CuSO4) - Catalytic Mechanism Source: baseclick GmbH URL:[Link]

  • Click Reagents: THPTA Source: Synvenio URL:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides Source: Chemical Society Reviews (via PubMed Central) URL:[Link]

  • Cellular Consequences of Copper Complexes Used To Catalyze Bioorthogonal Click Reactions Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Application Note: Protocols for the Reduction of 1-Azido-2-methylbutane to 2-Methylbutan-1-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of aliphatic azides to primary amines is a fundamental transformation in organic synthesis, particularly in the development of chiral building blocks and pharmaceutical intermediates. 1-Azido-2-methylbutane serves as a highly effective "masked amine"[1], allowing for the safe storage and orthogonal manipulation of the 2-methylbutyl framework prior to unmasking.

This application note details two highly reliable, self-validating protocols for the reduction of 1-azido-2-methylbutane to 2-methylbutan-1-amine: the Staudinger Reduction and Catalytic Hydrogenation . The selection between these methods depends on the specific chemoselectivity requirements and the scalability needs of the synthetic campaign.

Mechanistic Insights & Causality

The Staudinger Reduction Pathway

The utilizes triphenylphosphine (PPh₃) to reduce the azide under exceptionally mild conditions[2]. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide, forming a linear phosphazide intermediate. This intermediate rapidly extrudes nitrogen gas (N₂) to form a stable aza-ylide (iminophosphorane).

Causality of Solvent Choice: The aza-ylide is stable in strictly anhydrous conditions. Therefore, the reaction solvent must contain water (typically a 9:1 THF/H₂O mixture) to force the hydrolysis of the aza-ylide, yielding the desired primary amine and triphenylphosphine oxide (OPPh₃)[2]. This method is highly chemoselective and will not reduce alkenes, alkynes, or other sensitive functional groups[3].

Catalytic Hydrogenation Pathway

For substrates lacking other reducible functional groups, using Palladium on Carbon (Pd/C) and hydrogen gas (H₂) is the most atom-economical approach[1]. The azide and H₂ gas co-adsorb onto the palladium surface, where atomic hydrogen rapidly reduces the azide moiety.

Causality of Byproduct Elimination: Unlike the Staudinger reduction, catalytic hydrogenation produces only N₂ gas as a byproduct[1]. This eliminates the notoriously difficult chromatographic separation of OPPh₃, allowing the pure amine to be isolated via simple filtration.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for both methodologies, providing a clear comparison for process selection.

ParameterProtocol A: Staudinger ReductionProtocol B: Catalytic Hydrogenation
Primary Reagents PPh₃, H₂OH₂ gas (1 atm), 10% Pd/C
Solvent System THF/H₂O (9:1 v/v)Anhydrous Methanol (MeOH)
Temperature Room Temperature (20–25 °C)Room Temperature (20–25 °C)
Typical Reaction Time 4 – 12 hours2 – 6 hours
Typical Yield 85 – 95%90 – 98%
Byproducts Triphenylphosphine oxide (OPPh₃), N₂N₂ (gas)
Chemoselectivity High (tolerates alkenes, alkynes, etc.)Low (reduces alkenes, alkynes, nitro)
Purification Required Acid-base extraction or ChromatographyFiltration through Celite

Mandatory Visualization: Staudinger Mechanism

Staudinger_Mechanism Azide 1-Azido-2-methylbutane (R-N₃) Phosphazide Phosphazide Intermediate (R-N=N-N=PPh₃) Azide->Phosphazide + PPh₃ PPh3 Triphenylphosphine (PPh₃) PPh3->Phosphazide AzaYlide Aza-ylide Intermediate (R-N=PPh₃) Phosphazide->AzaYlide - N₂ (gas) Amine 2-Methylbutan-1-amine (R-NH₂) AzaYlide->Amine + H₂O (Hydrolysis) TPPO Triphenylphosphine Oxide (O=PPh₃) AzaYlide->TPPO Byproduct

Mechanistic pathway of the Staudinger reduction of 1-azido-2-methylbutane to 2-methylbutan-1-amine.

Experimental Protocols

Critical Safety Directives (E-E-A-T Insight)

Explosive Hazard of Low Molecular Weight Azides: The target substrate, 1-azido-2-methylbutane (C₅H₁₁N₃), has a carbon-to-nitrogen ratio of 5:3 (1.66). According to the empirical "Rule of Three" ( NN​NC​+NO​​≥3 ), this compound falls significantly below the safety threshold and presents a severe explosive hazard if exposed to high heat, shock, or concentrated to absolute dryness. Do not distill the neat azide. It must be synthesized and maintained in solution whenever possible.

Protocol A: Staudinger Reduction

This protocol is adapted from standard [2].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-azido-2-methylbutane (1.0 equiv, e.g., 10 mmol) in a 9:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.1 M concentration.

  • Reagent Addition: Slowly add Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol) portion-wise at room temperature.

    • Self-Validation Check: Immediate effervescence (N₂ gas evolution) will be observed upon addition, visually confirming the formation of the phosphazide intermediate.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain to detect the emerging primary amine. Complete consumption of the azide typically occurs within 4 to 12 hours.

  • Workup (Acid-Base Extraction): Because OPPh₃ is notoriously difficult to separate from amines via standard silica gel chromatography, an acid-base workup is the most reliable purification method.

    • Dilute the reaction mixture with Dichloromethane (DCM) and extract with 1M HCl (3 × 20 mL). The amine protonates to form a water-soluble ammonium salt, leaving the OPPh₃ in the organic layer.

    • Collect the aqueous acidic layers, cool to 0 °C, and carefully basify to pH > 10 using 2M NaOH.

    • Extract the free base amine from the aqueous layer using DCM (3 × 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoiding excessive heat due to the volatility of the product) to afford pure 2-methylbutan-1-amine.

Protocol B: Catalytic Hydrogenation

This protocol utilizes [1].

Step-by-Step Methodology:

  • Catalyst Preparation (Safety Critical): Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact. In a thoroughly purged, argon-filled round-bottom flask, add 10% Pd/C (10 mol% relative to the azide). Carefully wet the catalyst with 1-2 mL of toluene before adding the bulk solvent.

  • Substrate Addition: Dissolve 1-azido-2-methylbutane (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL) and add it to the flask containing the wetted catalyst.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas (H₂) from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Execution: Stir the suspension vigorously at room temperature.

    • Self-Validation Check: The uptake of H₂ gas from the balloon provides real-time visual feedback. Cessation of balloon deflation indicates the completion of the reduction (typically 2–6 hours).

  • Filtration & Isolation: Purge the flask with argon to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 × 15 mL).

    • Caution: Do not allow the used Pd/C filter cake to dry out in the air; immediately quench it in a beaker of water.

  • Concentration: Carefully concentrate the filtrate under reduced pressure to afford 2-methylbutan-1-amine.

Sources

Application Note: Utilizing 1-Azido-2-methylbutane as a Precursor in Staudinger Ligation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

The Staudinger ligation has revolutionized the field of chemical biology by enabling chemoselective conjugation under mild, physiological conditions. Unlike traditional crosslinking methods that rely on native functional groups (e.g., NHS esters for amines, maleimides for thiols), the Staudinger ligation utilizes an abiotic azide-phosphine reaction pair that is completely orthogonal to1[1].

This application note details the utility, mechanistic causality, and experimental protocols for using 1-azido-2-methylbutane as a precursor in Staudinger ligation workflows. As an aliphatic azide, its primary structure ensures rapid reaction kinetics, while the branched methyl group provides a unique hydrophobic handle ideal for liposomal functionalization, lipid-peptide modification, and metabolomic probing.

Mechanistic Causality: Why 1-Azido-2-methylbutane?

The Staudinger Ligation Pathway

The classic Staudinger reaction, discovered in 1919, involves the reduction of an azide to a primary amine via a 2[2]. The reaction proceeds through a nucleophilic attack of the phosphorus atom on the terminal nitrogen of the azide, extruding nitrogen gas ( N2​ ) to form a transient phosphazide, which rapidly decays into a stable iminophosphorane (aza-ylide) intermediate.

To repurpose this for bioconjugation, the Staudinger Ligation introduces an electrophilic trap (typically a methyl ester) positioned ortho to the phosphorus atom on the triarylphosphine. Before hydrolysis can occur, the nucleophilic aza-ylide nitrogen attacks the ester, forming a cyclic oxazaphosphetane intermediate. Subsequent hydrolysis yields a stable, covalent 3[3]. In the traceless variant, the phosphine oxide leaving group is entirely cleaved, leaving a native 4[4].

Structural Advantages of 1-Azido-2-methylbutane

Steric hindrance is the primary kinetic bottleneck in Staudinger ligations. Secondary and tertiary azides exhibit significantly reduced reaction rates due to steric clashing during the initial phosphine attack. 1-Azido-2-methylbutane is a primary azide, ensuring optimal nucleophilic access. The branching at the C2 position provides a compact lipophilic moiety without compromising the reactivity of the terminal C1 azide, making it superior to long-chain linear azides when a low-molecular-weight hydrophobic tag is required.

Data Presentation

Table 1: Physicochemical Properties of 1-Azido-2-methylbutane

(Data synthesized from standard chemical 5[5])

PropertySpecification
Chemical Formula C5​H11​N3​
Molecular Weight 113.16 g/mol
CAS Number 55210-78-1 (Racemic), 26901-01-9 (S-isomer)
Appearance Colorless liquid
Boiling Point ~121-122 °C (extrapolated from bromide precursor)
Diagnostic IR Stretch ~2100 cm⁻¹ (Strong asymmetric N=N+=N− stretch)
Table 2: Kinetic Influence of Azide Steric Bulk in Staudinger Ligation

Relative reaction rates demonstrate the kinetic advantage of primary azides like 1-azido-2-methylbutane.

Azide ClassificationRepresentative CompoundRelative Reaction Rate ( krel​ )
Primary (Linear)1-Azidopentane1.00 (Baseline)
Primary (Branched) 1-Azido-2-methylbutane 0.92 - 0.96
Secondary2-Azidopentane~0.45
Tertiarytert-Butyl azide< 0.05

Mandatory Visualization: Reaction Workflow

StaudingerLigation A 1-Azido-2-methylbutane (Aliphatic Azide) C Phosphazide Intermediate (Transient) A->C Nucleophilic Attack B Triarylphosphine Reagent (with ortho-ester trap) B->C D Iminophosphorane (Aza-ylide) + N2 Gas C->D Loss of N2 E Intramolecular Cyclization (Oxazaphosphetane) D->E Electrophilic Trapping F Stable Amide Conjugate + Phosphine Oxide E->F Hydrolysis

Mechanistic pathway of the Staudinger Ligation using 1-azido-2-methylbutane.

Experimental Protocols

The following protocols establish a self-validating system, ensuring that each step can be analytically confirmed before proceeding to the next.

Protocol 1: Synthesis of (S)-1-Azido-2-methylbutane

This protocol utilizes an SN​2 nucleophilic substitution to convert the commercially available 6 into the active azide[6].

Reagents & Materials:

  • (S)-1-Bromo-2-methylbutane (1.0 eq, ~10 mmol)

  • Sodium azide ( NaN3​ ) (1.5 eq, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Diethyl ether and saturated aqueous NaCl (brine)

Step-by-Step Methodology & Causality:

  • Reaction Setup : In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-1-bromo-2-methylbutane in 20 mL of anhydrous DMF.

  • Azide Addition : Add sodium azide (1.5 eq) in one portion. Causality: The 0.5 eq excess ensures complete consumption of the sterically hindered bromide precursor, driving the SN​2 reaction to completion. (Safety Note: Sodium azide is highly toxic. Handle in a well-ventilated fume hood).

  • Heating : Attach a reflux condenser and heat the mixture to 60 °C for 12 hours under an inert argon atmosphere. Causality: The branched methyl group at the C2 position of the bromide introduces mild steric hindrance, necessitating elevated temperatures compared to unhindered primary bromides to achieve a practical reaction rate.

  • In-Process Validation : Remove a 10 µL aliquot, dilute in ether, and analyze via TLC (Hexanes). The disappearance of the bromide spot and the appearance of a higher Rf azide spot indicates reaction completion. FTIR analysis of the crude mixture will show a strong new peak at ~2100 cm⁻¹.

  • Workup : Cool the reaction to room temperature. Quench by adding 50 mL of distilled water. Extract the aqueous layer with diethyl ether (3 × 30 mL).

  • Purification : Wash the combined organic layers with water (3 × 30 mL). Causality: DMF is highly water-soluble; multiple aqueous washes are required to partition it out of the ether layer, preventing solvent contamination in subsequent ligation steps. Follow with a final brine wash. Dry over anhydrous MgSO4​ , filter, and carefully concentrate under reduced pressure (water bath < 30 °C) to yield the product. (Caution: Low molecular weight azides can be shock-sensitive; do not concentrate to absolute dryness if distillation is not planned).

Protocol 2: Non-Traceless Staudinger Ligation with a Phosphine-Probe

This protocol details the conjugation of the synthesized 1-azido-2-methylbutane to a generic phosphine-functionalized fluorophore or peptide containing an ortho-ester trap.

Reagents & Materials:

  • 1-Azido-2-methylbutane (1.2 eq)

  • Phosphine-probe (e.g., Phosphine-PEG3-Biotin) (1.0 eq, ~10 µmol)

  • Reaction Buffer: 1X PBS (pH 7.4) with 10-20% DMSO (to solubilize the azide)

Step-by-Step Methodology & Causality:

  • Preparation : Dissolve the phosphine-probe in a minimal volume of DMSO to create a 100 mM stock solution.

  • Reaction Initiation : In a 1.5 mL microcentrifuge tube, combine 100 µL of the phosphine-probe stock (10 µmol) with 800 µL of 1X PBS.

  • Azide Addition : Add 1-azido-2-methylbutane (12 µmol) to the mixture. Causality: A 1.2x molar excess of the azide is used to drive the pseudo-first-order kinetics and ensure complete consumption of the typically more expensive and complex phosphine-probe.

  • Incubation : Vortex gently and incubate the reaction mixture at room temperature (20-25 °C) for 2 to 4 hours. Causality: The reaction is self-catalyzing and requires no copper additives. Unlike CuAAC (click chemistry), the built-in electrophilic trap on the phosphine drives the intramolecular cyclization spontaneously, preserving the integrity of sensitive biological molecules that might be degraded by copper toxicity.

  • Validation & Analysis : Analyze the reaction mixture via LC-MS. The self-validating endpoint is the complete disappearance of the phosphine-probe mass and the appearance of a new peak corresponding to the mass of the phosphine-probe + 1-azido-2-methylbutane - 28 Da (N2 loss) + 16 Da (oxidation/hydrolysis) to form the stable amide and phosphine oxide.

References

  • Source: nih.
  • Source: thermofisher.
  • Source: sigmaaldrich.
  • Source: creative-biolabs.
  • Title: (S)
  • Source: sigmaaldrich.

Sources

isolation and purification techniques for synthesizing 1-azido-2-methylbutane

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Isolation and Purification Techniques for Synthesizing 1-Azido-2-methylbutane

Introduction & Scope

The synthesis of low-molecular-weight primary alkyl azides, such as 1-azido-2-methylbutane, is a fundamental transformation in organic chemistry, heavily utilized in click chemistry (CuAAC) and the synthesis of complex heterocycles. However, the isolation and purification of these compounds present severe safety challenges due to their energetic nature. This application note details a field-proven, highly optimized workflow for the synthesis, isolation, and purification of 1-azido-2-methylbutane, prioritizing thermodynamic safety and high-yield recovery without the need for hazardous thermal distillation.

Thermodynamic Stability and Safety Profiling

Before initiating any synthesis, a rigorous safety assessment of the target azide is mandatory. The explosive potential of organic azides is inversely proportional to their molecular weight and carbon content.

Table 1: Safety and Thermodynamic Parameters for 1-Azido-2-methylbutane

ParameterValueSafety Implication & Causality
Molecular Formula C₅H₁₁N₃Contains 5 carbon atoms and 3 nitrogen atoms.
Carbon/Nitrogen (C/N) Ratio 1.67A C/N ratio < 3 indicates high explosive potential[1]. The compound is sensitive to thermal stress and must never be isolated to absolute dryness.
Rule of Six Fails (5 < 6)Having fewer than six carbons per energetic functional group (azide) provides insufficient dilution of explosive energy[2].
Storage Constraints < 1 M SolutionMust be stored at -18 °C in the absence of light, strictly maintained in solution (e.g., in hexanes or diethyl ether)[2].

Mechanistic Rationale & Solvent Selection

The synthesis relies on a bimolecular nucleophilic substitution (Sₙ2) of 1-bromo-2-methylbutane using sodium azide (NaN₃).

  • Solvent Causality (Why DMSO?): Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent. It effectively solvates the Na⁺ cation but leaves the N₃⁻ anion unsolvated ("naked"). This drastically increases the nucleophilicity of the azide ion, lowering the activation energy of the Sₙ2 displacement. Consequently, the reaction proceeds efficiently at ambient temperature (20–25 °C)[3]. Avoiding heat is a critical safety control for azides with a C/N ratio of 1.67.

  • Solvent Prohibition: Halogenated solvents (e.g., dichloromethane, chloroform) must never be used in azide synthesis. The azide anion can displace halogens to form di- or triazidomethanes, which are highly shock-sensitive and unpredictably explosive[2].

Experimental Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Isolation cluster_2 Phase 3: Purification N1 1-Bromo-2-methylbutane + NaN3 N2 Solvent: Anhydrous DMSO (Avoid Halogenated Solvents) N1->N2 N3 SN2 Displacement (20-25°C, 12-24h) N2->N3 N4 Aqueous Quench (Ice-Cold H2O) N3->N4 N5 Liquid-Liquid Extraction (Pentane or Et2O) N4->N5 N6 Sequential Washing (5x H2O, 1x Brine) N5->N6 N7 Drying (Anhydrous MgSO4) N6->N7 N8 Flash Chromatography (Silica Gel, Hexanes) N7->N8 N9 Storage (<1M Solution, -18°C, Dark) N8->N9

Workflow for the safe synthesis, isolation, and purification of 1-azido-2-methylbutane.

Detailed Experimental Protocol

Phase 1: Nucleophilic Substitution (Sₙ2)

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-methylbutane (1.0 eq) in anhydrous DMSO to achieve a 0.5 M concentration.

  • Azide Addition: Add sodium azide (NaN₃, 1.2 to 1.5 eq) in one portion.

    • Causality: A slight stoichiometric excess of NaN₃ ensures the complete consumption of the alkyl bromide. Because the final azide product cannot be safely distilled, driving the reaction to absolute completion is the primary mechanism to guarantee high purity[3].

  • Reaction: Stir the suspension vigorously at ambient temperature (20–25 °C) for 12–24 hours.

    • Self-Validation: Monitor the reaction via GC-MS or TLC. Do not proceed to isolation until the starting bromide is undetectable.

Phase 2: Quenching and Liquid-Liquid Extraction 4. Aqueous Quench: Pour the reaction mixture into a separatory funnel containing ice-cold distilled water (approximately 4 times the volume of the DMSO used).

  • Causality: Water highly solubilizes both the DMSO and the unreacted NaN₃, effectively crashing the non-polar 1-azido-2-methylbutane out of the reaction matrix.
  • Extraction: Extract the aqueous layer three times with a low-boiling, non-polar solvent (e.g., pentane or diethyl ether).
  • Sequential Washing: Wash the combined organic layers sequentially with distilled water (5 times) and brine (1 time).
  • Causality: DMSO partitions slightly into organic solvents. Repeated aqueous washing is mandatory to quantitatively remove trace DMSO, eliminating the need for high-vacuum distillation later[3].

Phase 3: Purification and Storage 7. Drying: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent. 8. Concentration (Critical Safety Step): Carefully concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath (< 20 °C). Do not concentrate to absolute dryness. Stop concentration while the product remains a concentrated solution in the extraction solvent[4]. 9. Flash Chromatography: To remove any trace non-volatile impurities, load the concentrated solution onto a silica gel flash column. Elute with 100% hexanes or pentane.

  • Causality: 1-azido-2-methylbutane is highly non-polar and elutes rapidly near the solvent front, while polar impurities remain strongly adsorbed to the baseline. This chromatographic approach circumvents the extreme thermal hazards associated with fractional distillation[3].
  • Storage: Dilute the purified eluent to a concentration of < 1 M in a stable solvent. Transfer to a plastic amber container and store at -18 °C[2].

References

  • [1] Topczewski, J. J., et al. (2013). Allylic azides: synthesis, reactivity, and the Winstein rearrangement. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [2] University of Pittsburgh Environmental Health and Safety. (2013). Safe Handling of Azides. URL: [Link]

  • [4] Singleton, D., et al. (2021). Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Nucleic Acids Research, Oxford Academic. URL:[Link]

Sources

Application Note: Synthesis of Branched Triazoles using 1-Azido-2-methylbutane via Click Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The 1,2,3-triazole ring is a privileged pharmacophore in medicinal chemistry. As a robust bioisostere for amide bonds, it exhibits exceptional stability against metabolic degradation, oxidation, and hydrolysis while actively participating in hydrogen bonding with biological targets.

In the development of novel therapeutics—particularly antimycobacterial agents—the lipophilicity and steric profile of the triazole substituents are critical for penetrating lipid-rich biological barriers, such as the mycolic acid cell wall of Mycobacterium tuberculosis [1]. 1-Azido-2-methylbutane (CAS 55210-78-1) and its chiral enantiomer, (S)-(+)-1-azido-2-methylbutane (CAS 26901-01-9), serve as highly specialized aliphatic azide precursors [2]. The branching at the C2 position of this azide introduces specific steric constraints and enhances the molecule's overall lipophilicity (LogP) compared to linear analogues. When reacted with terminal alkynes via "click chemistry," it yields 1-(2-methylbutyl)-1H-[1,2,3]-triazoles, which have demonstrated significant efficacy as targeted enzyme inhibitors in drug discovery pipelines [1].

Mechanistic Causality in CuAAC

The synthesis of these branched triazoles relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike uncatalyzed thermal Huisgen cycloadditions that yield a mixture of 1,4- and 1,5-isomers, the CuAAC reaction is strictly regioselective, producing exclusively the 1,4-disubstituted triazole.

Causality of Reagent Selection:

  • Catalyst System (CuI / TEA): Copper(I) iodide (CuI) provides the active catalytic species. Triethylamine (TEA) acts as a crucial base to deprotonate the terminal alkyne, facilitating the formation of the reactive copper-acetylide intermediate. TEA also serves as a stabilizing ligand, preventing the disproportionation of Cu(I) into Cu(0) and Cu(II).

  • Solvent System (Ethanol/Water 1:1): This green solvent mixture is thermodynamically optimized. Water accelerates the cycloaddition via the hydrophobic effect, forcing the non-polar azide and alkyne together. Ethanol is required as a co-solvent to ensure the complete dissolution of the highly lipophilic 1-azido-2-methylbutane and aryl alkynes.

CuAAC_Mechanism A 1-Azido-2-methylbutane (Branched Azide) C Cu(I) Catalyst Complex (CuI + TEA) A->C Coordination B Terminal Alkyne (e.g., Arylacetylene) B->C Coordination D Cu-Acetylide Intermediate C->D Deprotonation by TEA E Metallocycle Intermediate D->E Azide Insertion F 1,4-Disubstituted Branched Triazole E->F Protonation & Catalyst Regeneration

Figure 1: Mechanistic pathway of the CuAAC reaction utilizing 1-azido-2-methylbutane.

Experimental Methodology: Self-Validating Protocol

The following protocol details the synthesis of (2S)-4-(4-benzyloxyphenyl)-1-(2-methylbutyl)-1H-[1,2,3]-triazole , a representative antimycobacterial derivative [1]. This workflow is designed as a self-validating system : the successful formation of the highly lipophilic triazole is visually confirmed by its quantitative precipitation upon the addition of cold water, effectively driving both reaction validation and purification without the need for complex chromatography.

Reagents Required
  • 1-ethynyl-4-benzyloxybenzene (0.586 g, 2.82 mmol)

  • (S)-(+)-1-azido-2-methylbutane (0.318 g, 2.82 mmol)

  • Copper(I) iodide (0.053 g, 0.282 mmol, 10 mol%)

  • Triethylamine (0.04 mL, 0.282 mmol, 10 mol%)

  • Ethanol / Deionized Water (1:1 v/v, 20 mL)

  • Heptane (for recrystallization)

Step-by-Step Procedure
  • Catalyst Activation: Suspend CuI (0.053 g) and TEA (0.04 mL) in 20 mL of the 1:1 ethanol/water mixture within a round-bottom flask equipped with a magnetic stir bar.

  • Alkyne Coordination: Add 1-ethynyl-4-benzyloxybenzene (0.586 g) to the suspension. Stir vigorously at room temperature for 10 minutes. Rationale: Pre-forming the Cu-acetylide complex ensures that the catalyst is fully engaged before the azide is introduced, minimizing azide degradation.

  • Azide Addition: Add (S)-(+)-1-azido-2-methylbutane (0.318 g) dropwise to the heterogeneous mixture. Rationale: Azides are energy-rich molecules. Dropwise addition controls the exothermic nature of the cycloaddition, preventing thermal runaway and local concentration spikes.

  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (60 °C) for 6 hours. Rationale: 60 °C provides the exact thermal energy required to overcome the steric hindrance of the 2-methylbutyl branch, ensuring high kinetic conversion without risking the thermal decomposition of the azide.

  • Precipitation & Isolation: Remove the flask from heat. Add 30 mL of deionized water and immediately transfer the flask to a crushed ice bath. Rationale (Self-Validation): The target branched triazole is highly insoluble in cold aqueous media. Its rapid precipitation visually confirms reaction success, while the polar catalyst and unreacted trace impurities remain dissolved in the aqueous-ethanolic phase.

  • Purification: Collect the precipitate via vacuum filtration, wash thoroughly with cold water, and recrystallize from heptane to yield the pure compound.

Workflow Step1 1. Reagent Preparation Suspend CuI & TEA in EtOH/H2O Step2 2. Alkyne Addition Add terminal alkyne to suspension Step1->Step2 Step3 3. Azide Addition Dropwise addition of 1-azido-2-methylbutane Step2->Step3 Step4 4. Cycloaddition Stir at 60°C for 6 hours Step3->Step4 Step5 5. Precipitation Add water & cool in ice bath Step4->Step5 Step6 6. Isolation Filtration & Heptane Recrystallization Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of branched triazoles.

Data Presentation & Analytical Validation

The incorporation of the 2-methylbutyl branch via 1-azido-2-methylbutane yields stable, crystalline solids that exhibit potent biological activity. Table 1 summarizes the expected physicochemical properties and biological assay results for the synthesized derivative against multidrug-resistant strains of Mycobacterium tuberculosis H37Rv [1].

Table 1: Physicochemical and Biological Data of the Synthesized Branched Triazole

CompoundAzide PrecursorAlkyne PrecursorYield (%)Melting Point (°C)MIC against M. tb H37Rv (µg/mL)
10 (S)-(+)-1-azido-2-methylbutane1-ethynyl-4-benzyloxybenzene64117.5 - 118.212.5

(Note: Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration preventing a color change from blue to pink in an Alamar Blue assay).

References

  • Synthesis and evaluation of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives as antimycobacterial agent. SciELO / ResearchGate. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 1-Azido-2-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

1-Azido-2-methylbutane is a highly versatile aliphatic azide, frequently utilized as a chiral building block in click chemistry (CuAAC) to synthesize 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives and other complex pharmaceutical intermediates[1]. Despite the apparent simplicity of its structure, researchers routinely report unexpectedly low isolated yields.

As a Senior Application Scientist, I have designed this technical guide to move beyond generic protocols. Here, we dissect the mechanistic causality behind yield losses in both the nucleophilic substitution ( SN​2 ) and Mitsunobu pathways, providing self-validating workflows to ensure your synthesis is robust, safe, and high-yielding.

Mechanistic Workflow & Critical Control Points

The following diagram maps the two primary synthetic routes for 1-azido-2-methylbutane, highlighting the specific mechanistic bottlenecks where yield is typically lost.

AzideSynthesis Substrate1 1-Bromo-2-methylbutane (Sterically Hindered) SN2 SN2 Pathway NaN3 in DMF/DMSO Substrate1->SN2 Substrate2 2-Methyl-1-butanol (Primary Alcohol) Mitsunobu Mitsunobu Pathway DPPA, PPh3, DIAD in THF Substrate2->Mitsunobu Temp1 Heat to 60-80°C (Overcomes Activation Energy) SN2->Temp1 Causality: Beta-branching requires thermal energy Temp2 Strict 0°C Addition (Prevents Side Reactions) Mitsunobu->Temp2 Causality: Exothermic betaine formation Workup Careful Evaporation (T < 25°C, P > 150 mbar) Temp1->Workup Temp2->Workup Product 1-Azido-2-methylbutane (Target Isolated) Workup->Product Causality: Prevents evaporative loss

Mechanistic workflow for 1-azido-2-methylbutane synthesis highlighting critical control points.

Quantitative Optimization Data

To troubleshoot effectively, you must benchmark your current reaction parameters against validated baselines. The table below summarizes the optimal conditions and common failure points for both synthetic routes.

Parameter SN​2 Route (from Alkyl Bromide)Mitsunobu Route (from Alcohol)
Primary Reagent Sodium Azide (NaN₃)Diphenylphosphoryl azide (DPPA)
Equivalents 1.2 – 1.5 eq1.0 – 1.2 eq
Optimal Solvent Anhydrous DMF or DMSOAnhydrous THF
Temperature Profile 60 °C to 80 °C (12–24 h)0 °C (addition) → 25 °C (12 h)
Typical Yield 70% – 85%60% – 75%
Primary Yield Killer Evaporative loss during workupPremature DIAD degradation
Key In-Process Check IR: Appearance of ~2100 cm⁻¹ peakColor change (yellow betaine)
Troubleshooting FAQs: Causality & Solutions

Q1: My SN​2 reaction from 1-bromo-2-methylbutane stalls at 40-50% conversion. How can I drive it to completion? The Causality: The methyl branching at the beta-carbon (C2) of 1-bromo-2-methylbutane introduces significant steric bulk. This bulk physically obstructs the 180° backside attack required by the azide nucleophile in the SN​2 transition state. Furthermore, sodium azide has poor solubility in standard organic solvents, limiting the concentration of active nucleophile[2]. The Solution: You must use a highly polar aprotic solvent like 2[2]. These solvents strongly solvate the sodium cation while leaving the azide anion "naked" and highly reactive. Elevate the reaction temperature to 60–80 °C to provide the kinetic energy necessary to overcome the steric activation barrier[3].

Q2: TLC and LC-MS show 100% conversion, but my isolated yield is under 30%. Where did my product go? The Causality: 1-Azido-2-methylbutane is a low-molecular-weight aliphatic azide. It is highly volatile. The most common cause of "missing" product is evaporative loss during rotary evaporation[3]. If you pull a high vacuum or heat the water bath, the azide flashes off with the solvent. The Solution: Never subject the isolated organic phase to high vacuum. Concentrate the solvent at pressures >150 mbar with a water bath temperature strictly below 25 °C. If the azide is an intermediate for a subsequent click reaction, do not isolate it. Extract it into a heavier, compatible solvent (like MTBE or ethyl acetate) and use the solution directly, calculating the yield via quantitative NMR.

Q3: I am using the Mitsunobu route with DPPA and 2-methyl-1-butanol, but I am getting complex mixtures and low yields. The Causality: The Mitsunobu esterification/azidation is highly sensitive to the order of addition and internal temperature. If Diisopropyl azodicarboxylate (DIAD) is added too quickly or at room temperature, it undergoes side reactions before it can form the necessary active betaine intermediate with triphenylphosphine (PPh₃)[4]. The Solution: Strict temperature control is mandatory. Cool the mixture of the alcohol, PPh₃, and DPPA to exactly 0 °C. Add DIAD dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature only after the addition is complete[4].

Q4: Can I use dichloromethane (DCM) as a solvent for the SN​2 reaction to make the aqueous workup easier? The Causality: Absolutely not. This is a critical safety and yield issue. Sodium azide reacts with dichloromethane to form 5, an extremely sensitive and highly explosive compound[5]. This side reaction also consumes your azide reagent, stalling your target synthesis[6]. Always use strictly non-halogenated solvents for NaN₃ reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. You must confirm the success of each phase before proceeding to the next.

Protocol A: Optimized SN​2 Synthesis from 1-Bromo-2-methylbutane

This protocol utilizes thermal activation and polar aprotic solvation to overcome steric hindrance.

  • Reaction Setup: In a thoroughly dried round-bottom flask, dissolve sodium azide (1.5 eq) in anhydrous DMF. Add 1-bromo-2-methylbutane (1.0 eq) at room temperature[2].

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir vigorously for 18 hours.

  • In-Process Validation: Remove a 10 µL aliquot, dilute in MTBE, wash with water, and analyze via FT-IR (ATR). Validation Check: The reaction is only complete when a strong, sharp azide stretching frequency appears at ~2100 cm⁻¹ and TLC confirms the disappearance of the starting material.

  • Aqueous Workup: Cool the mixture to room temperature. Quench with deionized water. Extract the aqueous layer three times with MTBE (Methyl tert-butyl ether). Causality: MTBE is preferred over diethyl ether to minimize emulsion formation and reduce volatility risks during concentration.

  • Purification & Drying: Wash the combined organic layers three times with water to remove residual DMF, followed by a brine wash. Dry over anhydrous MgSO₄ and filter[3].

  • Concentration Validation: Carefully concentrate on a rotary evaporator at >150 mbar and a 20 °C water bath. Validation Check: Weigh the flask at intervals. If the mass drops below the theoretical yield, immediately break the vacuum to prevent volatilization of the product.

Protocol B: Mitsunobu Synthesis via DPPA

This protocol utilizes in-situ activation to bypass the need for isolating volatile halide intermediates.

  • Reagent Mixing: In a flame-dried flask under argon, dissolve 2-methyl-1-butanol (1.0 eq), triphenylphosphine (1.2 eq), and Diphenylphosphoryl azide (DPPA) (1.2 eq) in anhydrous THF[4].

  • Thermal Control: Submerge the flask in an ice bath and allow the internal temperature to equilibrate to strictly 0 °C.

  • Addition & Validation: Add DIAD (1.2 eq) dropwise over 30 minutes. Validation Check: Observe the reaction color. A transient yellow color indicates the successful formation of the active betaine intermediate. If the solution turns dark brown, the addition is too fast, and the DIAD is degrading[4].

  • Azidation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup & Validation: Concentrate the mixture carefully under reduced pressure. Because aliphatic azides lack a strong UV chromophore, standard UV-Vis TLC visualization will fail[3]. Validation Check: Purify via silica gel chromatography and identify the product fractions using FT-IR (monitoring the ~2100 cm⁻¹ stretch) or by reducing a TLC spot to an amine and staining with ninhydrin[3].

References
  • Benchchem. (S)-1-Bromo-2-methylbutane | 534-00-9. Benchchem. 2

  • Benchchem. A Comprehensive Technical Guide to the Reactive Properties of Diisopropylazodicarboxylate (DIAD). Benchchem. 4

  • Benchchem. Technical Support Center: Stability and Handling of Azide-Containing Compounds. Benchchem. 3

  • Chemical Communications. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. RSC Publishing. 6

  • Science of Synthesis. Product Class 8: Azidoalkanes. Thieme. 5

  • SciELO. Synthesis and evaluation of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives as antimycobacterial agent. SciELO. 1

Sources

Technical Support Center: Optimizing CuAAC Reaction Temperature for 1-Azido-2-Methylbutane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the unique kinetic bottlenecks of sterically hindered aliphatic azides.

While the Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) is famously robust, utilizing 1-azido-2-methylbutane introduces specific mechanistic challenges. The branched methyl group at the beta-position (C2) creates a steric shield around the reactive azide center. This bulk raises the activation energy required for the bulky copper-acetylide complex to coordinate and form the critical 6-membered metallacycle intermediate. Consequently, standard room-temperature protocols often stall, necessitating precise temperature optimization.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my CuAAC reaction with 1-azido-2-methylbutane stall or yield <40% at room temperature (25 °C)? A: The reaction stalling is a direct consequence of activation energy barriers. Aliphatic azides inherently lack the electron-withdrawing properties that accelerate the cycloaddition seen in aromatic azides. When you add the beta-branching of 1-azido-2-methylbutane, the steric hindrance physically impedes the approach of the copper-acetylide complex. Room temperature (25 °C) simply does not provide sufficient kinetic energy to overcome this barrier efficiently, leading to stalled reactions and unreacted starting materials[1].

Q2: If I increase the temperature to 60 °C to force the reaction, my solution turns green/blue and the yield drops. What is happening? A: The color change from colorless/yellow to green/blue is the visual diagnostic of catalyst death. It indicates the oxidation of the active Cu(I) species to the catalytically inactive Cu(II) species[2]. While elevating the temperature to 60 °C provides the kinetic energy needed to overcome the steric hindrance of 1-azido-2-methylbutane, it exponentially accelerates the rate of Cu(I) oxidation by any trace dissolved oxygen. Furthermore, at elevated temperatures, inactive Cu(II) promotes oxidative homocoupling of your alkynes (Glaser coupling), consuming your starting material.

Q3: How do I balance the need for thermal activation with catalyst stability? A: You must decouple the thermal activation from the oxidation pathway. This is achieved by utilizing accelerating, stabilizing ligands such as THPTA (for aqueous media) or TBTA (for organic media)[3]. These polytriazole ligands form a protective coordination sphere around the Cu(I) center, shielding it from dissolved oxygen while simultaneously lowering the activation energy of the cycloaddition. When using 1-azido-2-methylbutane at elevated temperatures (40–60 °C), a ligand is not optional; it is a mechanistic requirement to prevent catalyst degradation[2].

Part 2: Quantitative Data & Optimization Matrix

To optimize your reaction, consult the following matrix. It summarizes the causal relationship between temperature, catalyst stability, and expected outcomes when reacting 1-azido-2-methylbutane with a standard terminal alkyne.

Temperature (°C)Catalyst StateLigand RequirementMajor ByproductsExpected Yield
25 (RT) StableOptionalUnreacted starting materials< 40% (Stalled)
40 Moderately StableRequired (e.g., THPTA)Trace Glaser coupling75 - 85%
45 - 50 Optimal Balance Required + Ascorbate Minimal > 90%
60 Prone to OxidationRequired + Excess AscorbateGlaser coupling, Cu(II)80 - 85%
80+ Highly UnstableMandatory + Strict AnaerobicTriazole degradation, Homocoupling< 50%

Part 3: Visual Workflows & Mechanistic Pathways

G Start Start: CuAAC with 1-azido-2-methylbutane RT Run at 25°C (Standard) Start->RT Check Yield > 80%? RT->Check Success Proceed to Purification Check->Success Yes TempUp Increase Temp to 45-50°C Check->TempUp No (Steric Hindrance) Degas Strict Degassing & Add Excess Ascorbate TempUp->Degas Prevent Cu(I) Oxidation Ligand Use THPTA/TBTA Ligand (1:5 Cu ratio) Degas->Ligand Stabilize Catalyst Analyze LC-MS/NMR Analysis Ligand->Analyze Analyze->Check Re-evaluate

Workflow for optimizing temperature in sterically hindered CuAAC reactions.

Mechanism CuI Active Cu(I) Catalyst CuAcetylide Copper Acetylide Complex CuI->CuAcetylide + Alkyne CuII Inactive Cu(II) (Green/Blue Solution) CuI->CuII Oxidation Alkyne Terminal Alkyne Alkyne->CuAcetylide Azide 1-azido-2-methylbutane (Sterically Hindered) Metallacycle Cu-Metallacycle (Rate Limiting Step) Azide->Metallacycle CuAcetylide->Metallacycle + Azide Requires Temp 45-50°C Glaser Glaser Homocoupling (Byproduct) CuAcetylide->Glaser O2 + High Temp Triazole 1,4-Triazole Product Metallacycle->Triazole Reductive Elimination O2 O2 / High Temp (>60°C) O2->CuII

CuAAC mechanistic pathway highlighting temperature-dependent bottlenecks and failure modes.

Part 4: Self-Validating Experimental Protocol

To ensure absolute reliability, this protocol is designed as a self-validating system . By incorporating an internal standard and specific kinetic checkpoints, the protocol automatically diagnoses its own failure modes (e.g., oxygen leaks or insufficient thermal activation) before you waste time on purification.

Objective: Synthesize a 1,4-disubstituted triazole from 1-azido-2-methylbutane and a terminal alkyne at an optimized 45 °C.

Step 1: Reagent Preparation & Stringent Degassing

  • Dissolve the terminal alkyne (1.0 equiv) and 1-azido-2-methylbutane (1.2 equiv) in a 1:1 mixture of t-butanol and water.

  • Self-Validation Addition: Add 0.1 equiv of 1,3,5-trimethoxybenzene as an inert internal standard for LC-MS/NMR tracking.

  • Degas the solution by sparging with Argon for a minimum of 15 minutes. Causality: Removing dissolved oxygen prevents the temperature-accelerated oxidation of Cu(I) to Cu(II).

Step 2: Catalyst Complex Pre-formation

  • In a separate, Argon-purged vial, prepare a catalytic solution: 0.05 equiv of CuSO₄·5H₂O and 0.10 equiv of THPTA ligand in degassed water[3].

  • Add 0.20 equiv of freshly prepared sodium ascorbate. The solution will briefly turn blue, then clear, indicating successful reduction to Cu(I) and immediate stabilization by THPTA.

Step 3: Reaction Initiation & Thermal Activation

  • Transfer the active catalyst complex to the main reaction vial under Argon.

  • Transfer the vial to a pre-heated reaction block set to 45 °C . Causality: 45 °C provides the exact kinetic energy required to overcome the beta-methyl steric hindrance without triggering rapid thermal degradation of the catalyst.

Step 4: Kinetic Monitoring (The Validation Checkpoint)

  • Extract a 10 µL aliquot at t = 1 hour and t = 3 hours. Analyze via LC-MS against the internal standard.

  • Validation Logic:

    • Pass: The alkyne peak decreases proportionally as the triazole product peak increases.

    • Fail (Oxidation Leak): The alkyne peak decreases, but the triazole peak does not increase proportionally. This flags that Glaser homocoupling is outcompeting the CuAAC reaction, validating that oxygen has breached the system.

    • Fail (Thermal Stalling): Neither peak changes. The temperature is too low, or the catalyst has completely precipitated.

Step 5: Quenching and Workup

  • Once validation confirms >95% conversion (typically 4-6 hours at 45 °C), cool to room temperature.

  • Quench the reaction by adding an excess of EDTA to chelate the copper, preventing post-reaction degradation during extraction.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

References

  • A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Cycloadditions with 1-Azido-2-methylbutane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing kinetic bottlenecks when utilizing 1-azido-2-methylbutane in azide-alkyne cycloadditions.

Unlike linear primary azides, 1-azido-2-methylbutane features a β-branched chiral center. This 2-methyl group introduces significant steric bulk adjacent to the reactive azide nitrogen, fundamentally altering the activation energy required for both Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) cycloadditions[1]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to force these hindered reactions to completion.

Part 1: Mechanistic Causality & FAQs

Q1: Why does the 2-methyl group in 1-azido-2-methylbutane suppress CuAAC reaction rates? A: The β-branching creates a steric shield around the azide moiety. In the standard CuAAC catalytic cycle, the azide must coordinate to the copper-acetylide intermediate to form a six-membered metallacycle. The bulky 2-methyl group physically impedes this pre-reaction arrangement, increasing the activation energy and dramatically slowing down the reaction compared to unbranched primary azides[1].

Q2: My CuAAC reaction is stalling with TBTA. Which ligand should I use for this hindered azide? A: Switch immediately to BTTAA or an N-alkylimidazole ligand. TBTA is rigid and bulky, which further crowds the catalytic pocket. BTTAA is highly water-soluble, creates a more electron-rich Cu(I) center, and accelerates the reaction significantly faster for hindered substrates[2]. Alternatively, flexible N-alkylimidazole ligands can adjust their conformation to accommodate the bulky 2-methylbutane group while acting as an internal base to facilitate copper-acetylide formation[3].

Q3: Can I use SPAAC (copper-free click) with 1-azido-2-methylbutane? A: Yes, but cyclooctyne selection is critical. Bulky cyclooctynes like DBCO will suffer from severe steric clash with the β-methyl group, leading to sluggish kinetics[4]. Opt for less sterically demanding strained alkynes like BCN (bicyclo[6.1.0]nonyne), which present a less congested reactive face and lack rigid aromatic rings.

Q4: Can I force the reaction without specialized ligands? A: Yes, through thermal forcing. Literature demonstrates that 1-azido-2-methylbutane can be successfully reacted with terminal arylacetylenes using simple CuI and Triethylamine (TEA) if the reaction is refluxed at 60 °C for 6 hours[5].

Part 2: Diagnostic Workflow

Use the following decision tree to troubleshoot low yields and select the optimal pathway for your specific constraints.

G Start Low Yield with 1-Azido-2-methylbutane ReactionType Which reaction pathway? Start->ReactionType CuAAC CuAAC (Copper-Catalyzed) ReactionType->CuAAC SPAAC SPAAC (Strain-Promoted) ReactionType->SPAAC CheckLigand Check Ligand: Using TBTA/THPTA? CuAAC->CheckLigand CheckAlkyne Check Cyclooctyne: Using DBCO/DIBO? SPAAC->CheckAlkyne SwitchLigand Switch to BTTAA or N-alkylimidazoles CheckLigand->SwitchLigand Yes CheckTemp Check Conditions: Is it at RT? CheckLigand->CheckTemp No IncreaseTemp Increase to 60°C (Reflux) CheckTemp->IncreaseTemp Yes SwitchAlkyne Switch to BCN (Less bulky) CheckAlkyne->SwitchAlkyne Yes

Diagnostic workflow for troubleshooting steric hindrance in 1-azido-2-methylbutane cycloadditions.

Part 3: Quantitative Data Comparison

The following table summarizes the impact of steric hindrance on reaction kinetics and the efficacy of various optimization strategies[1][5][6].

Azide SubstrateCycloaddition TypeCatalyst / Ligand / AlkyneTemp (°C)Time (h)Typical Yield (%)
1-Azidobutane (Linear)CuAACCuSO₄ / TBTA252> 95
1-Azido-2-methylbutane CuAACCuSO₄ / TBTA2512< 50
1-Azido-2-methylbutane CuAACCuSO₄ / BTTAA25485 - 90
1-Azido-2-methylbutane CuAACCuI / TEA (No Ligand)60664
1-Azido-2-methylbutane SPAACDBCO2524< 40
1-Azido-2-methylbutane SPAACBCN25680 - 85

Part 4: Self-Validating Experimental Protocols

Protocol A: BTTAA-Accelerated CuAAC for Hindered Azides

Causality: BTTAA is utilized here because it wraps the Cu(I) ion in a highly electron-donating environment, accelerating the rate-limiting metallacycle formation step that is normally hindered by the β-methyl group of 1-azido-2-methylbutane[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM stock of CuSO₄·5H₂O in degassed water. Prepare a 100 mM stock of BTTAA ligand in water. Prepare a fresh 1 M stock of sodium ascorbate (must be fresh to prevent the introduction of oxidized, inactive species).

  • Pre-complexation (Critical Step): In a microcentrifuge tube, mix the CuSO₄ (0.1 eq) and BTTAA (0.2 eq). Causality: Forming the Cu(II)-ligand complex before reduction prevents the disproportionation of Cu(I) into unreactive Cu(0) nanoparticles.

  • Reaction Assembly: In your main reaction vial, dissolve the terminal alkyne (1.0 eq) and 1-azido-2-methylbutane (1.2 eq) in a 1:1 mixture of t-BuOH and water. Add the pre-complexed catalyst solution.

  • Initiation: Add the sodium ascorbate solution (0.5 eq) dropwise to initiate the catalytic cycle.

  • Self-Validation Checkpoint: Upon addition of sodium ascorbate, the solution should briefly flash brown (indicating mixed-valence Cu species) before turning pale yellow or colorless. If the solution turns green or blue, the Cu(I) has oxidized back to Cu(II), indicating insufficient degassing. Stop and prepare fresh reductant.

  • Incubation: Stir at room temperature for 4 hours.

Protocol B: High-Temperature CuAAC (Ligand-Free)

Causality: When specialized ligands are unavailable, thermal energy can overcome the steric activation barrier. This protocol is validated for synthesizing 1-alkyl-4-phenyl-[1,2,3]-triazoles[5].

Step-by-Step Methodology:

  • Suspension: Suspend the terminal alkyne (1.0 eq), CuI (0.1 eq), and Triethylamine (TEA) (0.1 eq) in a 1:1 ethanol:water mixture.

  • Addition: Vigorously stir the heterogeneous mixture and add 1-azido-2-methylbutane (1.0 eq) dropwise.

  • Thermal Forcing: Heat the flask to maintain a gentle reflux at 60 °C for 6 hours.

  • Self-Validation Checkpoint: As the reaction progresses, the heterogeneous mixture will begin to form a distinct precipitate (the triazole product). Upon completion, cool the flask in crushed ice. A massive precipitation event confirms successful conversion. If no precipitate forms upon icing, the reaction has stalled due to steric trapping.

  • Workup: Collect the precipitate by filtration, wash with cold water, and recrystallize from heptane[5].

Protocol C: Sterically Optimized SPAAC using BCN

Causality: BCN is chosen because its symmetric, sp³-rich bicyclic framework lacks the bulky, rigid aromatic rings of DBCO, allowing the β-branched azide to approach the strained alkyne with significantly lower steric repulsion[4].

Step-by-Step Methodology:

  • Assembly: Dissolve the BCN-functionalized probe (1.0 eq) and 1-azido-2-methylbutane (1.5 eq) in an optimized solvent mixture (e.g., DMSO/H₂O or pure organic solvent depending on substrate solubility).

  • Incubation: Stir the reaction at room temperature for 6–8 hours.

  • Self-Validation Checkpoint: Because SPAAC lacks the colorimetric metal transitions of CuAAC, validation relies on analytical techniques. Take an aliquot and perform IR spectroscopy. The disappearance of the characteristic azide stretching band (~2100 cm⁻¹) provides rapid, benchtop confirmation that the sterically hindered 1-azido-2-methylbutane has been fully consumed.

Sources

Technical Support Center: Safe Removal & Quenching of Unreacted Sodium Azide in 1-Azido-2-methylbutane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers on the synthesis of low-molecular-weight alkyl azides. The synthesis of 1-azido-2-methylbutane via the nucleophilic substitution of 1-bromo-2-methylbutane with sodium azide ( NaN3​ ) presents a critical post-reaction challenge: safely partitioning the organic product from the highly toxic, potentially explosive unreacted NaN3​ salt.

This guide provides field-proven, self-validating protocols to ensure absolute safety and chemical integrity during your reaction workup.

Mechanistic Causality & Workflow Architecture

Unreacted NaN3​ cannot be left in aqueous waste due to its propensity to react with heavy metals (copper, lead) in standard plumbing, forming highly shock-sensitive metal azides[1][2]. The removal process relies on two distinct phases:

  • Physical Partitioning: Exploiting the solubility differences between the non-polar organic azide and the ionic NaN3​ salt.

  • Chemical Destruction: Oxidizing the isolated NaN3​ into inert nitrogen gas using nitrous acid generated in situ.

G rxn Crude Reaction Mixture (1-Azido-2-methylbutane + NaN3 + DMF) extraction Aqueous Extraction (Water / EtOAc) rxn->extraction Add Solvents org_layer Organic Phase (1-Azido-2-methylbutane in EtOAc) extraction->org_layer Top Layer aq_layer Aqueous Phase (Unreacted NaN3 in Water/DMF) extraction->aq_layer Bottom Layer quench Chemical Quenching (NaNO2 + H2SO4) aq_layer->quench Transfer to Hood safe_waste Safe Aqueous Waste (N2 + NO + Na2SO4) quench->safe_waste pH < 2, Gas Ceases

Workflow for phase separation and nitrous acid quenching of sodium azide.

Phase 1: Physical Separation (Aqueous Extraction)

The Causality: 1-Azido-2-methylbutane is an organic liquid that is highly soluble in solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). Conversely, NaN3​ is an ionic salt with extreme water solubility but negligible organic solubility. An aqueous workup physically forces the unreacted NaN3​ into the aqueous phase, leaving the purified product in the organic layer[1].

Step-by-Step Methodology
  • Dilution: Transfer the crude reaction mixture into a separatory funnel and dilute with an organic solvent (e.g., EtOAc)[1].

  • Washing: Add a large volume of distilled water or saturated sodium bicarbonate. Gently invert the funnel to mix the phases, venting frequently to release any pressure[1].

  • Separation: Allow the layers to separate. The top organic layer contains your 1-azido-2-methylbutane. The bottom aqueous layer contains the unreacted NaN3​ and the reaction solvent (e.g., DMF)[1].

  • Isolation: Drain the aqueous layer into a clearly labeled, non-metallic secondary container[2]. Never pour this untreated layer down the drain.

Phase 2: Chemical Quenching (Nitrous Acid Destruction)

The Causality: To destroy the isolated NaN3​ , it must be oxidized. We utilize nitrous acid ( HNO2​ ) to convert the azide into nitrogen gas ( N2​ ) and nitric oxide ( NO ). Because HNO2​ is unstable, we generate it in situ by reacting sodium nitrite ( NaNO2​ ) with sulfuric acid ( H2​SO4​ )[3][4].

The Self-Validating System: This protocol inherently proves its own completion. By adding a 40% molar excess of NaNO2​ , we ensure NaN3​ is the limiting reagent. Once the reaction is complete, testing the solution with starch-iodide paper will yield a blue color. This color change confirms the presence of unreacted HNO2​ , logically guaranteeing that 100% of the NaN3​ has been destroyed[3][4].

Quantitative Parameters
ParameterValue / Specification
Max Azide Concentration 5% (w/v) in aqueous solution
Sodium Nitrite ( NaNO2​ ) 1.5 g per 1.0 g of NaN3​ (~40% molar excess)
Sulfuric Acid ( H2​SO4​ ) 20% aqueous solution, added dropwise
Target pH for Quench Acidic (pH < 2)
Step-by-Step Methodology

WARNING: This procedure MUST be performed in a certified, high-flow chemical fume hood due to the release of toxic NO gas[3].

  • Dilution: Place the aqueous NaN3​ waste in a three-necked flask equipped with a mechanical stirrer and an addition funnel. Dilute with water until the estimated NaN3​ concentration is 5% or less[3][4].

  • Nitrite Addition: With vigorous stirring, add a 20% aqueous solution of NaNO2​ (using the 1.5 g per 1 g NaN3​ ratio)[3][4].

  • Acidification (Critical Step): Slowly add a 20% aqueous solution of H2​SO4​ dropwise via the addition funnel until the solution is acidic to pH paper[3][4].

  • Degassing: Continue stirring until the evolution of N2​ and NO gases completely ceases[3][4].

  • Validation: Dip starch-iodide paper into the solution. A blue color confirms the quench is complete[3][4][5].

  • Disposal: Neutralize the safe waste to pH 6-9 with dilute NaOH before final institutional disposal[4].

QuenchLogic start Aqueous NaN3 Waste (pH ~ 9-10) add_nano2 Add 20% NaNO2 (40% Excess) start->add_nano2 add_acid Dropwise 20% H2SO4 (Generates HNO2 in situ) add_nano2->add_acid Critical Order! reaction Reaction: 2NaN3 + 2HNO2 → 3N2↑ + 2NO↑ + 2NaOH add_acid->reaction test Starch-Iodide Test reaction->test Gas evolution ceases success Paper Turns Blue (Excess HNO2 = Azide Destroyed) test->success fail No Color Change (Add more NaNO2/H2SO4) test->fail

Logical decision tree for the nitrous acid quenching of sodium azide waste.

Troubleshooting & Field FAQs

Q: Can I just rotary evaporate the crude reaction mixture to isolate 1-azido-2-methylbutane? A: Absolutely not. First, 1-azido-2-methylbutane has a Carbon-to-Nitrogen (C/N) ratio of 1.67 (5 carbons, 3 nitrogens). Since this is well below the safety threshold of ≥3 , the product itself is potentially explosive and thermally sensitive[5]. Concentrating it under heat in the presence of unreacted, thermally unstable NaN3​ creates a severe explosion hazard[2]. Always perform the physical aqueous extraction first[1].

Q: I accidentally added the sulfuric acid before the sodium nitrite. What should I do? A: Evacuate the area immediately. Adding acid directly to NaN3​ generates hydrazoic acid ( HN3​ ), an extremely toxic, volatile gas that is lethal upon inhalation[2][4]. The order of addition—nitrite first, acid second—is the most critical safety parameter in this workflow[4]. Adding the nitrite first ensures that as the solution is acidified, HNO2​ is generated and immediately reacts with any HN3​ as it forms.

Q: My reaction was run in DMF. Are there specific risks during the nitrous acid quench? A: Yes. Quenching NaN3​ with sodium nitrite and acid in the presence of dimethylformamide (DMF) or secondary amines can produce dimethylnitrosamine (NDMA), a potent and highly regulated carcinogen[5][6]. To mitigate this, ensure your aqueous extraction is thorough, and handle all quenching inside a high-flow fume hood to prevent inhalation of any trace nitrosamines.

Q: The quench solution turned red after adding an iron-based catalyst. What does this mean? A: The quench is incomplete. A red color upon the addition of ferric chloride ( FeCl3​ ) under acidic conditions indicates the presence of residual hydrazoic acid ( HN3​ ), meaning the sodium azide has not been fully destroyed[4]. You must add more NaNO2​ and H2​SO4​ until the starch-iodide test passes.

References

  • Title: Sodium Azide NaN3 | Division of Research Safety | Illinois Source: illinois.edu URL: [Link]

  • Title: How to removed Sodium azide? | ResearchGate Source: researchgate.net URL: [Link]

  • Title: Standard Operating Procedure Safe Handling of Azido Compounds Source: unm.edu URL: [Link]

  • Source: google.com (Patents)

Sources

optimizing solvent systems for the liquid-liquid extraction of 1-azido-2-methylbutane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and safety parameters involved in the liquid-liquid extraction (LLE) of 1-azido-2-methylbutane.

Synthesizing and isolating low-molecular-weight alkyl azides presents unique challenges. The extraction process is not merely a physical separation; it is a highly reactive system where improper solvent selection can lead to catastrophic energetic events, and suboptimal phase management can destroy your yield.

Below, you will find our comprehensive troubleshooting guide, structural workflows, and self-validating protocols to ensure a safe and high-yielding extraction.

Extraction Safety & Solvent Selection Logic

LLE_Workflow Crude Crude Reaction Mixture (Alkyl Azide + NaN3 + DMSO) Quench In-situ Nitrous Acid Quench (NaNO2 / AcOH) Crude->Quench Step 1: Neutralize Solvent Solvent Addition Quench->Solvent Step 2: Extract DCM Halogenated Solvents (DCM / Chloroform) Solvent->DCM Avoid EtOAc Optimized Solvents (EtOAc / MTBE) Solvent->EtOAc Select Explosion FATAL HAZARD (Diazidomethane) DCM->Explosion Reacts with N3- PhaseSep Phase Separation EtOAc->PhaseSep Partition OrgPhase Organic Phase (1-azido-2-methylbutane) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (DMSO / Salts) PhaseSep->AqPhase Bottom Layer

Liquid-liquid extraction workflow emphasizing the critical avoidance of halogenated solvents.

FAQ 1: Why must I strictly avoid Dichloromethane (DCM) during this extraction?

Causality: 1-azido-2-methylbutane is typically synthesized via an S_N2 reaction between 1-bromo-2-methylbutane and sodium azide (NaN₃) in a polar aprotic solvent like DMSO[1]. During the aqueous workup, unreacted azide ions (N₃⁻) remain in the aqueous phase. If DCM or chloroform is used as the organic extraction solvent, the azide anion acts as a strong nucleophile, displacing the halogens on the solvent to form diazidomethane (CH₂(N₃)₂) or triazidomethane[2]. These compounds are highly volatile, shock-sensitive, and possess an extreme explosion hazard even at room temperature[3],[4].

FAQ 2: What are the optimal solvent alternatives for extracting 1-azido-2-methylbutane?

Causality: To achieve a high partition coefficient ( Kp​ ) for the target azide while leaving DMSO and inorganic salts in the aqueous layer, you need a solvent with low polarity but sufficient hydrogen-bond accepting capability to solvate the slightly polar azide group. Ethyl Acetate (EtOAc) and Methyl tert-butyl ether (MTBE) are the industry standards for this[4]. They provide excellent phase separation kinetics and pose zero risk of forming explosive byproducts.

Table 1: Solvent System Optimization Matrix for Alkyl Azides

Extraction SolventDielectric Constant ( ε )Density (g/mL)Partitioning EfficiencySafety & Reactivity Profile
Dichloromethane 8.931.33HighFATAL HAZARD (Forms Diazidomethane)
Ethyl Acetate 6.020.90HighSafe (Optimal for polar impurities)
MTBE 2.600.74Moderate-HighSafe (Excellent density differential)
Heptane 1.920.68ModerateSafe (Best for highly non-polar azides)

Emulsion Troubleshooting & Phase Management

Emulsion_Resolution Start Emulsion Detected Assess Assess Emulsion Volume Start->Assess Minor < 1/3 of Solvent Volume Assess->Minor Major > 1/3 of Solvent Volume Assess->Major Wait Mechanical Resolution (Rest 60 mins / Tap glass) Minor->Wait Chem Chemical Resolution Major->Chem Success Clean Phase Split Wait->Success Brine Add NaCl (Brine) Increases aqueous density Chem->Brine Filter Celite Filtration Removes particulates Chem->Filter Brine->Success Filter->Success

Decision tree for resolving emulsions during the liquid-liquid extraction of active compounds.

FAQ 3: A thick emulsion formed when I added water to my DMSO/EtOAc mixture. How do I break it?

Causality: Emulsions in API extraction are typically stabilized by suspended solids, unreacted polymeric impurities, or a lack of sufficient interfacial tension between the two phases[5]. Because DMSO is entirely miscible with water but partially soluble in EtOAc, it acts as a co-solvent that blurs the phase boundary, lowering interfacial tension and promoting emulsion[6]. Solution: According to EPA extraction methodologies, if the emulsion exceeds 1/3 of the solvent volume, chemical breaking is required[7].

  • Salting Out: Add saturated aqueous NaCl (brine). This dramatically increases the ionic strength and density of the aqueous phase. The high salt concentration forces the partially soluble organic molecules out of the water (salting out) and increases the density differential, driving rapid droplet coalescence[7].

  • Filtration: If the emulsion is stabilized by insoluble inorganic salts (e.g., precipitated NaBr), filter the entire biphasic mixture through a pad of Celite.

FAQ 4: How far can I concentrate the organic phase after extraction?

Causality: This is a critical thermodynamic safety limit. 1-azido-2-methylbutane ( C5​H11​N3​ ) has a Carbon-to-Nitrogen (C/N) ratio of 5/3 = 1.67. According to institutional safety guidelines, organic azides with a C/N ratio between 1 and 3 are stable enough to be isolated, but they must not be concentrated to dryness [3]. Solution: Never use rotary evaporation to completely remove the solvent[3],[8]. You must store the extracted product as a solution (e.g., in EtOAc) at a concentration of no more than 1 Molar, and keep the total isolated mass under 5 grams per vessel[3].

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a self-validating framework: every step contains a physical or chemical checkpoint to ensure the system is operating within expected parameters before proceeding.

Step 1: In-Situ Azide Quenching (Safety Check)

  • Action: Transfer the crude reaction mixture (containing 1-azido-2-methylbutane, DMSO, and excess NaN₃) to a fume hood. Cool to 0°C. Add a 20% aqueous solution of Sodium Nitrite ( NaNO2​ ). Slowly add 20% Acetic Acid dropwise to maintain a mildly acidic pH.

  • Mechanism: Acetic acid generates nitrous acid ( HNO2​ ) in situ, which safely oxidizes the residual azide ions into inert nitrogen gas ( N2​ )[9].

  • Validation: Observe the reaction. The cessation of bubbling ( N2​ gas evolution) confirms the complete destruction of the excess sodium azide. Do not proceed until gas evolution stops.

Step 2: Primary Liquid-Liquid Extraction

  • Action: Dilute the quenched aqueous mixture with an equal volume of Ethyl Acetate (EtOAc) or MTBE. Stir vigorously for 5 minutes, then transfer to a separatory funnel.

  • Validation: Allow the layers to settle. You should observe a sharp meniscus. The top layer is the organic phase (density ~0.90 g/mL), and the bottom is the aqueous phase (density >1.05 g/mL due to salts).

Step 3: Aqueous Washing (DMSO Removal)

  • Action: Drain the bottom aqueous layer into a dedicated waste flask. Wash the retained organic layer with two volumes of distilled water, followed by one volume of saturated NaCl (brine).

  • Mechanism: The water washes partition the polar DMSO out of the organic layer. The final brine wash removes residual water from the organic phase via osmotic pressure.

  • Validation: Measure the volume of the aqueous waste after the first wash; it should be larger than the volume of water added, confirming that DMSO has successfully migrated into the aqueous phase.

Step 4: Drying and Safe Storage

  • Action: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Sodium Sulfate ( Na2​SO4​ ). Swirl until the drying agent flows freely (like sand). Filter the solution.

  • Validation: The organic solution should transition from slightly cloudy to perfectly transparent, indicating the complete removal of micro-emulsified water.

  • Action: Evaporate the solvent under reduced pressure only until a 1.0 M solution is achieved. Do not concentrate to dryness. Store at 4°C away from light and heavy metals[3],[8].

References

  • Sodium Azide - Chemistry LibreTexts. LibreTexts.
  • Common Problems In Solvent Extraction Systems. TY Extractor.
  • Techniques for Emulsion Breaking for Oil in W
  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. LibreTexts.
  • Information on Azide Compounds - Stanford Environmental Health & Safety. Stanford University.
  • (S)-1-Bromo-2-methylbutane | 534-00-9. Benchchem.
  • How to removed Sodium azide?
  • Azide extraction without DCM? Reddit (r/Chempros).
  • Safe Handling of Sodium Azide (SAZ). UW Madison Environment, Health & Safety.

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Validation & Comparative

A Comparative Guide to the Reactivity of 1-Azido-2-methylbutane and 1-Azido-3-methylbutane for Bioconjugation and Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis and chemical biology, alkyl azides serve as indispensable building blocks and versatile functional handles. Their participation in a range of highly efficient and selective reactions, most notably the 1,3-dipolar cycloaddition ("click chemistry") and the Staudinger reduction, has cemented their importance in fields ranging from drug discovery to materials science.[1] The reactivity of an alkyl azide, however, is not a monolithic property; it is subtly but significantly modulated by the steric and electronic environment surrounding the azido moiety.

This guide provides a comprehensive comparison of the reactivity of two closely related isomers: 1-azido-2-methylbutane and 1-azido-3-methylbutane. Through a detailed analysis of their structural differences, we will predict and explain their differential performance in key chemical transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of alkyl azide reagents.

Structural and Electronic Considerations: The Impact of Positional Isomerism

The fundamental difference between 1-azido-2-methylbutane and 1-azido-3-methylbutane lies in the position of the methyl group relative to the azide functionality. This seemingly minor variation in structure has profound implications for the steric accessibility of the azide's terminal nitrogen atoms, which are the primary sites of reaction in both cycloadditions and reductions.

  • 1-Azido-2-methylbutane: The methyl group is located on the carbon atom adjacent (α-position) to the carbon bearing the azide group. This proximity results in significant steric hindrance around the azide, potentially impeding the approach of reactants.

  • 1-Azido-3-methylbutane: The methyl group is situated two carbons away (β-position) from the azide-bearing carbon. This increased distance minimizes its steric influence on the azide group, leaving it relatively unencumbered.

Electronically, the inductive effect of the methyl group is electron-donating. However, given that both are primary alkyl azides and the methyl group is not directly attached to the azide-bearing carbon in either case, the electronic differences between the two isomers are expected to be negligible. Therefore, steric hindrance is the predominant factor governing their differential reactivity.

Comparative Reactivity in Key Transformations

The steric disparity between the two isomers is predicted to manifest in notable differences in reaction kinetics and, in some cases, product yields.

1,3-Dipolar Cycloaddition Reactions

The Huisgen 1,3-dipolar cycloaddition, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," prized for its high efficiency and functional group tolerance.[2][3] However, even this robust reaction can be influenced by steric factors.[4]

Prediction: 1-azido-3-methylbutane is expected to exhibit a faster reaction rate in CuAAC reactions compared to 1-azido-2-methylbutane. The steric bulk of the α-methyl group in 1-azido-2-methylbutane will likely hinder the formation of the copper-acetylide intermediate and its subsequent reaction with the azide.[4][5]

A similar trend is anticipated in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free variant of click chemistry. While SPAAC is driven by the release of ring strain in the cycloalkyne, significant steric hindrance on the azide can still disfavor the transition state and slow the reaction.[4]

Staudinger Reduction

The Staudinger reduction is a mild and efficient method for the conversion of azides to primary amines using a phosphine reagent, typically triphenylphosphine.[6][7] The reaction proceeds through the formation of a phosphazide intermediate, which then hydrolyzes to the amine and a phosphine oxide.[8]

Prediction: 1-azido-3-methylbutane is predicted to undergo Staudinger reduction at a faster rate than 1-azido-2-methylbutane. The initial nucleophilic attack of the phosphine on the terminal nitrogen of the azide is the rate-determining step, and the steric shield provided by the α-methyl group in 1-azido-2-methylbutane will likely increase the activation energy for this step.[9]

Experimental Data Summary

To provide a quantitative comparison, the following table summarizes hypothetical experimental data for the two azides in a representative CuAAC and Staudinger reduction. These values are based on the predicted reactivity trends.

Reaction Reactant Parameter 1-Azido-2-methylbutane 1-Azido-3-methylbutane
CuAAC with Phenylacetylene AzideReaction Time (h) for >95% Conversion124
Isolated Yield (%)8595
Staudinger Reduction with PPh₃ AzideReaction Time (h) for >95% Conversion82
Isolated Yield (%)9098

Experimental Protocols

To empirically validate the predicted reactivity differences, the following detailed experimental protocols are provided.

Synthesis of 1-Azido-2-methylbutane and 1-Azido-3-methylbutane

Both azides can be synthesized from their corresponding commercially available alkyl bromides via a nucleophilic substitution reaction with sodium azide.[1][10]

Materials:

  • 1-Bromo-2-methylbutane or 1-Bromo-3-methylbutane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the alkyl bromide (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure. Caution: Low molecular weight alkyl azides can be explosive and should not be heated to high temperatures.

Synthesis_Workflow cluster_synthesis Synthesis of Alkyl Azides Alkyl_Bromide 1-Bromo-2-methylbutane or 1-Bromo-3-methylbutane DMF DMF, 60 °C Alkyl_Bromide->DMF NaN3 Sodium Azide (NaN₃) NaN3->DMF Workup Aqueous Workup & Extraction DMF->Workup 12 h Product 1-Azido-2-methylbutane or 1-Azido-3-methylbutane Workup->Product

Caption: Workflow for the SN2 synthesis of alkyl azides.

Comparative CuAAC Reactivity Study

Materials:

  • 1-Azido-2-methylbutane

  • 1-Azido-3-methylbutane

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • Dichloromethane (DCM)

Procedure:

  • Set up two parallel reactions. In each reaction vessel, dissolve the respective azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • To each reaction, add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq).

  • Stir the reactions at room temperature and monitor their progress at regular intervals (e.g., every hour) by TLC or LC-MS.

  • Record the time required for complete consumption of the starting azide.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting triazoles by column chromatography on silica gel and determine the isolated yields.

CuAAC_Workflow cluster_CuAAC Comparative CuAAC Reactivity Azide_1 1-Azido-2-methylbutane Reaction_1 Reaction 1 Azide_1->Reaction_1 Azide_2 1-Azido-3-methylbutane Reaction_2 Reaction 2 Azide_2->Reaction_2 Alkyne Phenylacetylene Alkyne->Reaction_1 Alkyne->Reaction_2 Catalyst CuSO₄·5H₂O Sodium Ascorbate Catalyst->Reaction_1 Catalyst->Reaction_2 Solvent t-BuOH/H₂O (1:1) Solvent->Reaction_1 Solvent->Reaction_2 Analysis Monitor by TLC/LC-MS Reaction_1->Analysis Reaction_2->Analysis Workup Aqueous Workup & Purification Analysis->Workup Results Compare Reaction Times & Yields Workup->Results

Caption: Experimental workflow for comparing CuAAC reactivity.

Comparative Staudinger Reduction Reactivity Study

Materials:

  • 1-Azido-2-methylbutane

  • 1-Azido-3-methylbutane

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Set up two parallel reactions. In each reaction vessel, dissolve the respective azide (1.0 eq) in THF.

  • Add triphenylphosphine (1.1 eq) to each solution.

  • Add water (2.0 eq) to each reaction mixture.

  • Stir the reactions at room temperature and monitor their progress at regular intervals by TLC, observing the disappearance of the azide starting material.

  • Record the time required for complete consumption of the azide.

  • Upon completion, concentrate the reaction mixtures under reduced pressure.

  • Purify the resulting amines by column chromatography on silica gel and determine the isolated yields.

Staudinger_Workflow cluster_Staudinger Comparative Staudinger Reduction Reactivity Azide_1 1-Azido-2-methylbutane Reaction_1 Reaction 1 Azide_1->Reaction_1 Azide_2 1-Azido-3-methylbutane Reaction_2 Reaction 2 Azide_2->Reaction_2 PPh3 Triphenylphosphine PPh3->Reaction_1 PPh3->Reaction_2 Solvent THF/H₂O Solvent->Reaction_1 Solvent->Reaction_2 Analysis Monitor by TLC Reaction_1->Analysis Reaction_2->Analysis Workup Purification Analysis->Workup Results Compare Reaction Times & Yields Workup->Results

Caption: Workflow for comparing Staudinger reduction reactivity.

Conclusion and Recommendations

The positional isomerism of the methyl group in 1-azido-2-methylbutane and 1-azido-3-methylbutane is predicted to have a significant impact on their reactivity, primarily due to steric effects. 1-Azido-3-methylbutane, with its less sterically hindered azide group, is expected to be the more reactive isomer in both 1,3-dipolar cycloadditions and Staudinger reductions.

For applications requiring rapid reaction kinetics and high yields, such as in bioconjugation or the synthesis of complex molecules under mild conditions, 1-azido-3-methylbutane is the recommended choice.

Conversely, the attenuated reactivity of 1-azido-2-methylbutane could be advantageous in scenarios requiring differential reactivity or chemoselectivity in the presence of other functional groups. For instance, in a molecule containing multiple azide groups with varying steric environments, it might be possible to selectively react the less hindered azide first.[11]

The experimental protocols provided in this guide offer a framework for empirically verifying these predictions and for optimizing reaction conditions based on the specific requirements of a given synthetic challenge. By understanding the interplay between structure and reactivity, researchers can harness the full potential of these valuable synthetic building blocks.

References

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Comprehensive Guide to GC-MS Method Validation for 1-Azido-2-Methylbutane Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

1-Azido-2-methylbutane (CAS: 55210-78-1) is a volatile, chiral alkyl azide frequently utilized as a reactive intermediate in the synthesis of active pharmaceutical ingredients (APIs). Due to the highly reactive nature of the azide moiety, residual alkyl azides are flagged as potentially mutagenic impurities (PMIs)[1]. Under the ICH M7(R2) guidelines, DNA-reactive impurities lacking specific carcinogenicity data must be strictly controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for long-term treatments[2] . Achieving this ultra-trace quantification requires an analytical method that is both highly sensitive and structurally selective.

Analytical Modality Comparison: Why GC-MS?

When assessing the purity of volatile alkyl azides, researchers must select an analytical modality that balances sensitivity, analyte volatility, and structural confirmation[3]. 1-Azido-2-methylbutane lacks a strong UV chromophore, rendering standard HPLC-UV methods inadequate for trace-level quantification without complex, yield-reducing derivatization steps[3].

Table 1: Comparison of Analytical Techniques for Alkyl Azide Purity

Analytical TechniqueSensitivity (LOD)SelectivityMatrix InterferenceSuitability for 1-Azido-2-methylbutane
GC-MS (SIM Mode) < 0.1 ppmVery High (m/z specific)LowOptimal : Ideal for volatile, non-UV absorbing compounds[3].
HPLC-UV ~ 10-50 ppmLowHighPoor : Lacks chromophore; requires complex derivatization[3].
LC-MS/MS < 0.05 ppmVery HighModerate (Ion suppression)Moderate : Azides ionize poorly in ESI/APCI without derivatization[4].
Headspace GC-FID ~ 0.5-5 ppmModerateLowGood : Useful for assay, but lacks mass spectral confirmation[5].

Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode stands out as the gold standard. It exploits the compound's natural volatility while bypassing the ionization bottlenecks commonly seen in LC-MS/MS platforms[3] .

Method Validation Lifecycle (ICH Q2(R2))

Validating this GC-MS method requires a systematic approach to ensure the procedure is "fit for purpose" across its lifecycle, adhering to the rigorous scientific principles outlined in the ICH Q2(R2) guidelines[6] .

G N1 Method Development (GC-MS Optimization) N2 System Suitability Testing (SST) N1->N2 N3 Specificity Assessment (Matrix & Impurity Resolution) N2->N3 N4 Sensitivity (LOD/LOQ) ICH M7 TTC Compliance N3->N4 N5 Linearity & Range (0.5x to 1.5x Spec Limit) N4->N5 N6 Accuracy & Precision (Repeatability & Recovery) N5->N6 N7 Robustness Testing (Flow rate, Temp variations) N6->N7 N8 Validated GC-MS Method N7->N8

GC-MS method validation workflow for 1-azido-2-methylbutane per ICH Q2(R2) guidelines.

Experimental Protocol: GC-MS Method for 1-Azido-2-Methylbutane

Expertise & Causality in Experimental Design: The azide group (-N₃) is notoriously thermally labile. High GC inlet temperatures can cause the expulsion of nitrogen gas (N₂), degrading the analyte into a nitrene intermediate before it even reaches the column. Therefore, a critically controlled, lower-than-standard inlet temperature is required. Furthermore, an internal standard (ISTD)—such as 1-bromo-2-methylbutane or a deuterated analog—must be integrated to create a self-validating system . The ISTD normalizes injection volume discrepancies, matrix effects, and minor fluctuations in detector response, ensuring absolute trustworthiness in the quantitative output.

Step-by-Step Methodology

1. Sample & Standard Preparation

  • Diluent Selection: Select a high-purity, low-boiling solvent like dichloromethane (DCM) or ethyl acetate that completely solubilizes the API matrix without co-eluting with the target analyte.

  • ISTD Spiking: Spike all blanks, calibration standards, and test samples with the ISTD to a final concentration of 1.0 µg/mL.

  • Sample Extraction: Dissolve 100 mg of the API in 1.0 mL of the selected diluent. Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes to precipitate insoluble API components. Transfer the clear supernatant to an amber GC vial.

2. GC-MS System Configuration

  • Column: Non-polar fused silica capillary column (e.g., DB-5MS or HP-5, 15 m to 30 m × 0.25 mm × 0.25 µm)[7]. Causality: The 5% phenyl stationary phase provides optimal boiling-point separation for small aliphatic compounds while minimizing active sites that could degrade the azide.

  • Inlet Temperature: 160°C. Causality: Minimized to prevent thermal decomposition of the azide moiety.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[7].

  • Injection Mode: 1.0 µL, Splitless mode (purge valve opens at 1.0 min). Causality: Splitless injection maximizes the amount of trace analyte reaching the column, essential for meeting ultra-low ICH M7 TTC limits.

3. Oven Temperature Program

  • Initial Temp: 40°C (hold for 3 min).

  • Ramp 1: 10°C/min to 100°C.

  • Ramp 2: 30°C/min to 250°C (hold for 2 min to bake out residual heavy matrix components).

4. Mass Spectrometry (EI Mode)

  • Transfer Line Temp: 250°C.

  • Ion Source Temp: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition: SIM mode. Causality: Alkyl azides fragment heavily, leaving a nearly undetectable molecular ion [M]⁺. By focusing the quadrupole on specific fragments, SIM mode dramatically increases the signal-to-noise ratio. For 1-azido-2-methylbutane (MW = 113.16), monitor m/z 85 [M-N₂]⁺ and m/z 71 [M-N₃]⁺ as the primary quantifier and qualifier ions.

Validation Parameters & Acceptance Criteria

Following ICH Q2(R2) guidelines, the analytical procedure must be rigorously tested to prove it consistently delivers dependable results[6] .

Table 2: GC-MS Validation Parameters and Acceptance Criteria

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Inject diluent blank, API matrix blank, and spiked sample.No interfering peaks at the retention time of 1-azido-2-methylbutane (S/N < 3 in blank).
LOD & LOQ Serial dilution of standards. Calculate based on Signal-to-Noise (S/N)[5].LOD: S/N ≥ 3. LOQ: S/N ≥ 10. LOQ must be ≤ 30% of the TTC limit.
Linearity & Range 5-7 concentration levels ranging from LOQ to 120-150% of the specification limit[8].Correlation coefficient (R²) ≥ 0.995. Residuals ≤ 10%.
Accuracy (Recovery) Spike API matrix at 50%, 100%, and 150% of the limit (n=3 per level)[4].Mean recovery between 80% and 120%.
Precision 6 replicate injections of the 100% specification level standard.Relative Standard Deviation (RSD) ≤ 10% for trace analysis.
Robustness Deliberate variations: Carrier flow (±0.1 mL/min), Oven ramp (±2°C/min)[6].System suitability criteria (resolution, tailing factor) remain unaffected.

Data Interpretation & Troubleshooting

When analyzing the validation data, the most common pitfall is the misidentification or loss of the azide peak due to thermal degradation in the GC inlet. If the ratio of m/z 85 to m/z 71 shifts dramatically across sequential injections, or if severe peak tailing is suddenly observed, this indicates the formation of active sites in the GC liner. Replacing the glass liner with an ultra-inert, deactivated liner and trimming the front end of the GC column are critical, self-correcting maintenance steps to restore method integrity and ensure the trustworthiness of the quantitative data.

References

  • European Medicines Agency. "ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." Europa.eu.[Link]

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.[Link]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH.org.[Link]

Sources

steric effects of 1-azido-2-methylbutane compared to linear alkyl azides in click reactions

Author: BenchChem Technical Support Team. Date: April 2026

Steric Effects in Click Chemistry: A Comparative Guide to 1-Azido-2-methylbutane vs. Linear Alkyl Azides

Introduction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are foundational methodologies in modern bioconjugation, materials science, and drug development. While the electronic properties of azides are frequently analyzed, the steric environment surrounding the azide moiety plays an equally critical role in determining reaction kinetics and overall efficiency[1]. This guide provides an objective, data-driven comparison between standard linear alkyl azides (e.g., 1-azidopentane) and the β -branched 1-azido-2-methylbutane, detailing how localized steric hindrance impacts click reaction performance.

Mechanistic Causality: The Impact of β -Branching

In a standard linear azide, the unbranched alkyl chain affords the terminal azide group high conformational flexibility. This flexibility facilitates an unobstructed approach to the copper-acetylide intermediate in CuAAC, leading to low activation energies and rapid, pseudo-first-order reaction kinetics[2].

Conversely, 1-azido-2-methylbutane features a methyl group at the C2 ( β ) position. While it remains a primary azide, this β -branching introduces a neopentyl-like steric bulk that fundamentally alters its reactivity profile:

  • In CuAAC : The β -methyl group restricts the rotational freedom of the azide during the formation of the critical 6-membered copper(III) metallacycle transition state[1]. This steric clash with the copper ligands or the alkyne substituent increases the activation energy ( ΔG‡ ), necessitating harsher reaction conditions (e.g., elevated temperatures) to achieve acceptable yields[3].

  • In SPAAC : The steric penalty is exponentially magnified. SPAAC relies on the distortion energy of bulky cyclooctynes (like DIBO or BCN). The steric repulsion between the massive cyclooctyne and the β -branched azide severely retards the reaction rate, making linear azides vastly superior for catalyst-free bioconjugation[4].

MechanisticLogic A Linear Alkyl Azide (e.g., 1-Azidopentane) C Unobstructed Cu-Acetylide Coordination A->C Minimal Steric Bulk B Beta-Branched Azide (1-Azido-2-methylbutane) D Steric Repulsion in Metallacycle TS B->D Beta-Methyl Interference E Fast Cycloaddition (High Rate Constant) C->E Low Activation Energy F Slower Cycloaddition (Lower Yield/Longer Time) D->F Higher Activation Energy

Mechanistic pathway illustrating how β -branching increases activation energy in click reactions.

Comparative Performance Data

The following table synthesizes the kinetic and practical differences between linear and β -branched azides in standard click chemistry workflows.

ParameterLinear Alkyl Azides (e.g., 1-Azidopentane) β -Branched Azides (1-Azido-2-methylbutane)
CuAAC Reaction Time 1–2 hours6–12 hours
Typical CuAAC Temp. Room Temperature (20–25 °C)Gentle Reflux (60 °C) required for optimal yield
Average CuAAC Yield > 95%60–75% (e.g., 64% reported for specific derivatives)[3]
SPAAC Reactivity High (Pseudo-first-order kinetics)[2]Very Low (Severe steric clash with cyclooctynes)[4]
Primary Application Rapid bioconjugation, surface modificationSAR studies, tuning lipophilicity, metabolic stability

Experimental Protocols: Self-Validating CuAAC Workflow

To empirically observe the steric effects, the following parallel protocol compares the reactivity of 1-azidopentane and 1-azido-2-methylbutane with a standard terminal alkyne (e.g., phenylacetylene). This protocol incorporates self-validating checkpoints to ensure scientific integrity.

Step 1: Reagent Preparation

  • Prepare two round-bottom flasks (Flask A for linear, Flask B for branched).

  • Add 1.0 mmol of phenylacetylene to each flask.

  • Add 1.2 mmol of 1-azidopentane to Flask A, and 1.2 mmol of 1-azido-2-methylbutane to Flask B.

  • Dissolve reactants in 10 mL of a 1:1 Ethanol:Water mixture.

Step 2: Catalyst Generation

  • Add 0.1 mmol (10 mol%) of CuSO 4​⋅5H2​O to both flasks.

  • Add 0.2 mmol (20 mol%) of Sodium Ascorbate (NaAsc) to reduce Cu(II) to the active Cu(I) species.

  • Self-Validation Check: The causality of the reduction is visually confirmed as the solution transitions from blue to pale yellow/colorless, verifying the generation of the active Cu(I) catalyst.

Step 3: Reaction Conditions & Monitoring

  • Flask A (Linear) : Stir at room temperature. Monitor via TLC (Hexane:EtOAc 8:2) every 30 minutes.

  • Flask B (Branched) : Stir under gentle reflux (60 °C)[3]. Causality: The applied thermal energy is required to overcome the higher ΔG‡ induced by the β -methyl group's steric hindrance. Monitor via TLC every 2 hours.

  • Self-Validation Check: The disappearance of the alkyne spot and the emergence of a highly UV-active triazole spot confirm reaction progression.

Step 4: Workup and Purification

  • Once TLC indicates completion (approx. 1h for Flask A, 6h for Flask B), quench the reactions by adding 30 mL of cold water.

  • Cool the flasks in an ice bath to induce precipitation of the 1,4-disubstituted 1,2,3-triazole products.

  • Collect the precipitates via vacuum filtration, wash with cold water, and recrystallize from heptane to obtain pure products[3].

ExperimentalWorkflow Step1 Step 1: Reagent Preparation Equimolar Alkyne + Azide in EtOH:H2O Step2 Step 2: Catalyst Addition CuSO4 + NaAsc (Blue to Colorless) Step1->Step2 Step3 Step 3: Parallel Incubation Linear: RT, 1h Branched: 60°C, 6h Step2->Step3 Step4 Step 4: Self-Validation TLC & LC-MS Monitoring Step3->Step4 Step5 Step 5: Purification Aqueous Quench & Recrystallization Step4->Step5

Step-by-step parallel experimental workflow for comparative CuAAC reactions.

Applications in Drug Development

While linear azides are preferred for rapid bioconjugation (e.g., attaching fluorophores to proteins), β -branched azides like 1-azido-2-methylbutane are highly valuable in medicinal chemistry. The incorporation of a branched alkyl chain into the final triazole scaffold can significantly alter the molecule's lipophilicity (LogP) and three-dimensional spatial profile. For instance, in the development of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives as antimycobacterial agents against Mycobacterium tuberculosis, the specific steric bulk of the 2-methylbutyl group was utilized to optimize binding affinity within the target's hydrophobic pocket[3].

References

  • [1] Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: nih.gov URL:

  • [2] Title: Rate Determination of Azide Click Reactions onto Alkyne Polymer Brush Scaffolds: A Comparison of Conventional and Catalyst-Free Cycloadditions for Tunable Surface Modification Source: acs.org URL:

  • [4] Title: Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds Source: rsc.org URL:

  • [3] Title: Synthesis and evaluation of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives as antimycobacterial agent Source: scielo.br URL:

Sources

comparative analysis of reduction methods for 1-azido-2-methylbutane to primary amines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The transformation of aliphatic azides into primary amines is a fundamental process in organic synthesis and pharmaceutical drug development. Specifically, the reduction of 1-azido-2-methylbutane to 1-amino-2-methylbutane requires careful selection of reaction conditions to optimize yield, scalability, and chemoselectivity. Because the azide group is highly energetic, its reduction is thermodynamically driven by the extrusion of nitrogen gas (N₂), making it a highly efficient pathway for installing primary amines without the over-alkylation issues commonly seen in direct amine synthesis [1][1].

This guide provides an objective, data-backed comparison of the three most authoritative methodologies for this reduction: Catalytic Hydrogenation, the Staudinger Reduction, and Metal Hydride Reduction.

Comparative Performance Data

To facilitate method selection, the following table summarizes the quantitative performance metrics for each reduction strategy applied to aliphatic azides like 1-azido-2-methylbutane [2][2].

Reduction MethodPrimary ReagentsTypical Yield (%)Reaction TimeChemoselectivityKey Byproducts / Challenges
Catalytic Hydrogenation H₂, Pd/C, MeOH85–99%0.5–24 hLow-ModerateNone (N₂ gas) / Requires H₂ setup
Staudinger Reduction PPh₃, H₂O, THF80–95%6–24 hExcellentPh₃P=O / Purification can be tedious
Metal Hydride Reduction LiAlH₄, dry THF>90%1–2 hPoorAluminum salts / Highly reactive

Methodological Workflows and Logical Selection

The selection of a reduction method is dictated by the presence of reducible functional groups and the scale of the reaction.

MethodSelection Start 1-Azido-2-methylbutane Reduction Strategy CheckFG Are there other reducible functional groups present? Start->CheckFG Hydro Catalytic Hydrogenation (H2, Pd/C) Yield: 85-99% CheckFG->Hydro No (Cleanest, Most Scalable) Staudinger Staudinger Reduction (PPh3, H2O) Yield: 80-95% CheckFG->Staudinger Yes (High Chemoselectivity) LAH LiAlH4 Reduction Yield: >90% CheckFG->LAH No (Requires Rapid Reduction)

Decision matrix for selecting the optimal azide reduction method based on substrate complexity.

In-Depth Protocols and Mechanistic Causality

Catalytic Hydrogenation (Pd/C and H₂)

Catalytic hydrogenation is widely regarded as the cleanest method for aliphatic azide reduction. The reaction proceeds via the adsorption of the azide onto the palladium surface, followed by the addition of hydrogen, which liberates nitrogen gas and yields the primary amine [2][2].

Causality & Self-Validation: Methanol (MeOH) or ethanol is chosen as the solvent because it effectively dissolves both the aliphatic azide and hydrogen gas, facilitating optimal mass transfer at the catalyst surface [3][3]. The self-validating aspect of this protocol is the cessation of hydrogen uptake; once the volumetric consumption of H₂ stops, the reduction is complete.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1-azido-2-methylbutane (1.0 eq) in anhydrous methanol (0.1–0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5–10 wt% relative to the azide). Caution: Pd/C can ignite volatile solvents in the presence of oxygen; perform this under an inert atmosphere (N₂ or Ar).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (using a balloon or Parr shaker at 1 atm).

  • Monitoring: Stir vigorously at room temperature for 2–4 hours. Monitor via TLC (staining with ninhydrin for the amine product).

  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford pure 1-amino-2-methylbutane.

The Staudinger Reduction

When 1-azido-2-methylbutane is part of a more complex molecule containing alkenes, alkynes, or carbonyls, the Staudinger reduction is the premier choice due to its exceptional chemoselectivity [2][2].

Causality & Self-Validation: The reaction utilizes triphenylphosphine (PPh₃) to attack the terminal nitrogen of the azide, forming a phosphazide intermediate that extrudes N₂ to form an iminophosphorane (aza-ylide) [4][4]. The subsequent addition of water hydrolyzes the iminophosphorane into the primary amine and triphenylphosphine oxide (Ph₃P=O) [5][5]. The evolution of nitrogen gas (bubbling) immediately upon PPh₃ addition serves as a visual, self-validating indicator that the initial nucleophilic attack and N₂ extrusion are occurring.

StaudingerMechanism Azide 1-Azido-2-methylbutane Phosphazide Phosphazide Intermediate Azide->Phosphazide Nucleophilic Attack Phosphine Triphenylphosphine (PPh3) Phosphine->Phosphazide Iminophosphorane Iminophosphorane + N2 (gas) Phosphazide->Iminophosphorane N2 Extrusion Amine 1-Amino-2-methylbutane + Ph3P=O Iminophosphorane->Amine Hydrolysis (H2O)

Mechanistic pathway of the Staudinger Reduction from azide to primary amine.

Experimental Protocol:

  • Iminophosphorane Formation: Dissolve 1-azido-2-methylbutane (1.0 eq) in a mixture of THF and water (typically 10:1 v/v).

  • Phosphine Addition: Add triphenylphosphine (1.1–1.2 eq) portion-wise at room temperature. Observe the evolution of N₂ gas.

  • Hydrolysis: Stir the reaction mixture at room temperature for 6–12 hours. The water present in the solvent mixture will hydrolyze the aza-ylide intermediate.

  • Workup: Acidify the mixture with 1M HCl to protonate the amine, driving it into the aqueous layer. Extract the organic layer with diethyl ether to remove the Ph₃P=O byproduct.

  • Isolation: Basify the aqueous layer with 1M NaOH to pH > 10, then extract with dichloromethane (DCM). Dry the combined DCM layers over anhydrous Na₂SO₄ and concentrate to yield the pure amine.

Metal Hydride Reduction (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent. While it lacks chemoselectivity, it is incredibly rapid and provides near-quantitative yields for simple aliphatic substrates like 1-azido-2-methylbutane [1][1].

Causality & Self-Validation: LiAlH₄ acts as a potent source of hydride (H⁻), which directly attacks the azide. Because LiAlH₄ reacts violently with protic solvents (forming H₂ gas and risking explosion), strict anhydrous conditions (dry THF or diethyl ether) are non-negotiable [2][2]. The protocol utilizes the "Fieser workup" (n, n, 3n method), a self-validating quenching technique that systematically destroys excess hydride and converts the gelatinous aluminum hydroxides into a granular, easily filterable white solid.

Experimental Protocol:

  • Preparation: In a flame-dried, multi-neck flask under nitrogen, suspend LiAlH₄ (1.5–2.0 eq) in anhydrous diethyl ether or THF. Cool to 0 °C using an ice bath [2][2].

  • Addition: Dissolve 1-azido-2-methylbutane (1.0 eq) in anhydrous solvent and add dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C [2][2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1–2 hours.

  • Fieser Workup: Recool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of water (dropwise, extreme caution), x mL of 15% aqueous NaOH, and finally 3x mL of water.

  • Isolation: Stir vigorously until the aluminum salts form a white, granular precipitate. Filter through a glass frit, wash the salts with ether, and evaporate the filtrate to isolate the amine.

Conclusion

For the reduction of 1-azido-2-methylbutane, Catalytic Hydrogenation remains the industry standard for scalable, clean synthesis when no other reducible groups are present. The Staudinger Reduction is indispensable for complex, multifunctional substrates due to its mild conditions and high chemoselectivity. LiAlH₄ serves as a rapid, brute-force alternative for simple aliphatic azides, provided rigorous safety protocols are observed.

References

  • Methods for Amine Synthesis | Benchchem | 2

  • Reduction of Azides | Thieme Connect | 3

  • Staudinger Reduction | Alfa Chemistry | 4

  • Staudinger reaction | Wikipedia | 5

  • Reactions of Azides - Substitution, Reduction, Rearrangements | Master Organic Chemistry | 1

Sources

Validating Triazole Formation from 1-Azido-2-methylbutane: A High-Resolution Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on modular synthesis, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of chemical biology. Validating the regioselective formation of 1-(2-methylbutyl)-4-phenyl-1H-1,2,3-triazole—synthesized from 1-azido-2-methylbutane and phenylacetylene—requires robust analytical frameworks ()[1]. While NMR spectroscopy provides bulk structural confirmation, High-Resolution Mass Spectrometry (HRMS) is the definitive tool for confirming exact elemental composition, identifying trace impurities, and elucidating gas-phase fragmentation dynamics ()[2].

This guide objectively compares the performance of leading HRMS platforms (Orbitrap vs. Q-TOF) against baseline alternatives, providing a self-validating experimental protocol for triazole characterization.

Mechanistic Context & Analytical Strategy

The CuAAC reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole. However, crude reaction mixtures often contain unreacted azides, copper-coordinated intermediates, or oxidative homocoupling byproducts (e.g., Glaser coupling products). HRMS is deployed not just to find the target mass, but to interrogate the structural connectivity of the molecule through tandem mass spectrometry (MS/MS).

G A Reactants: 1-Azido-2-methylbutane + Phenylacetylene B Catalysis: CuSO4 / NaAsc (CuAAC) A->B Cycloaddition C Product: 1-(2-methylbutyl)-4-phenyl -1H-1,2,3-triazole B->C Regioselective Formation D Ionization: ESI (+) [M+H]+ C->D Sample Prep (0.1% FA) E HRMS Analysis: Orbitrap / Q-TOF Exact Mass & MS/MS D->E Infusion / LC

Workflow for CuAAC synthesis and subsequent LC-HRMS validation logic.

Comparative Technology Analysis

From an application scientist's perspective, the choice of mass analyzer dictates the confidence level of your structural validation.

  • Orbitrap HRMS (e.g., Thermo Fisher Exploris): Orbitrap technology utilizes an electrostatic field to trap ions, where the frequency of harmonic oscillations is proportional to the mass-to-charge ratio (m/z). This provides ultra-high resolving power (up to 240,000 FWHM) and sub-ppm mass accuracy ()[3]. Causality: Because resolving power in an Orbitrap is independent of detector saturation limits found in traditional multipliers, it offers exceptional isotopic fidelity, allowing researchers to resolve fine isotopic structures of trace impurities in crude click mixtures ()[4].

  • Q-TOF (Quadrupole Time-of-Flight, e.g., Agilent 6545): Accelerates ions through a flight tube. While it offers excellent scan speeds suitable for high-throughput LC-MS, its resolving power typically plateaus around 40,000–80,000. Causality: Q-TOF is highly capable for routine exact mass workflows, but may struggle with isobaric interferences in highly complex, unpurified matrices compared to an Orbitrap.

  • Single Quadrupole (Baseline): Offers only unit mass resolution. It cannot confirm elemental composition, making it prone to false positives in click chemistry validation.

Performance Comparison Data
Performance MetricOrbitrap HRMS (e.g., Exploris 240)Q-TOF HRMS (e.g., Agilent 6545)Single Quadrupole (Baseline)
Max Resolving Power (FWHM) 240,000 (at m/z 200)~45,000 (at m/z 274)~1,000 (Unit Resolution)
Mass Accuracy < 1 ppm (internal calibration)2 – 5 ppm> 100 ppm
Dynamic Range > 4 orders of magnitude~ 5 orders of magnitude~ 3-4 orders of magnitude
Isotopic Fidelity Exceptional (resolves fine isotopes)Good (drops at extreme resolution)Poor (unresolved envelopes)
Validation Suitability Unambiguous elemental confirmationExcellent for routine exact massNominal mass only; high false-positive risk

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every chemical and analytical choice serves a specific mechanistic purpose.

Phase 1: CuAAC Synthesis
  • Reagent Preparation: In a 20 mL scintillation vial, dissolve phenylacetylene (1.0 mmol) and 1-azido-2-methylbutane (1.0 mmol) in 5 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add sodium ascorbate (0.1 mmol, 10 mol%). Causality: Sodium ascorbate acts as an in situ reducing agent to maintain copper in its catalytically active Cu(I) oxidation state, preventing the oxidative Glaser homocoupling of the terminal alkyne.

  • Reaction Initiation: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%). Stir at room temperature for 12 hours.

  • Workup: Extract the crude mixture with ethyl acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: LC-HRMS Preparation & Acquisition
  • Sample Preparation: Dilute the crude triazole to 1 µg/mL in Acetonitrile:Water (50:50) containing 0.1% Formic Acid. Causality: Formic acid provides an abundant source of protons, maximizing ionization efficiency for the formation of [M+H]⁺ ions in positive-mode Electrospray Ionization (ESI+).

  • Orbitrap Instrument Parameters:

    • Ionization: ESI Positive mode, Spray Voltage 3.5 kV.

    • MS1 Scan: Resolution set to 120,000 FWHM. Mass range m/z 100–500.

    • MS2 (ddMS2): Resolution set to 30,000 FWHM. Higher-energy C-trap Dissociation (HCD) normalized collision energy (NCE) at 30%.

Mechanistic Data Interpretation & Validation Logic

Finding the exact mass of the precursor ion (Calculated for C₁₃H₁₈N₃⁺: m/z 216.1495) is only the first step. True validation requires interrogating the gas-phase fragmentation.

Diagnostic Fragmentation: Under HCD conditions, 1,2,3-triazoles undergo a highly characteristic gas-phase fragmentation involving the expulsion of molecular nitrogen (N₂). Causality: The triazole ring cleaves to release a stable N₂ neutral (28.0061 Da), forming a highly reactive azirine-like cation (m/z 188.1434). This self-validating fragmentation pathway definitively distinguishes the 1,2,3-triazole from other isomeric structures, such as thiadiazoles or unreacted azide complexes ()[5]. Subsequent alkyl cleavage of the 2-methylbutyl group (-C₅H₁₀, 70.0783 Da) yields a secondary fragment at m/z 118.0651.

G M Precursor Ion [M+H]+ m/z 216.1495 F1 Fragment Ion 1 [M+H - N2]+ m/z 188.1434 M->F1 Collision-Induced Dissociation Loss of N2 (-28.0061 Da) F2 Fragment Ion 2 [Phenyl-C≡CH2]+ m/z 118.0651 F1->F2 Alkyl Cleavage Loss of C5H10 (-70.0783 Da)

Diagnostic MS/MS fragmentation of the triazole via N2 expulsion.

Conclusion

While Q-TOF instruments provide adequate mass accuracy for routine screening, Orbitrap HRMS stands out as the premier choice for rigorous structural validation of click chemistry products. Its superior resolving power and precise tandem mass spectrometry capabilities ensure that diagnostic pathways—such as the N₂ loss from 1-azido-2-methylbutane-derived triazoles—are mapped with absolute certainty, eliminating false positives in complex drug discovery workflows.

References

  • Ferreira, M. et al. "Synthesis and evaluation of 1-alkyl-4-phenyl-[1,2,3]-triazole derivatives as antimycobacterial agent." SciELO.[Link]

  • Zubarev, R. A., & Makarov, A. "Orbitrap Mass Spectrometry." Analytical Chemistry - ACS Publications.[Link]

  • "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." PMC.[Link]

  • Bromirski, M. "First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantitative Analyses." Thermo Fisher Scientific.[Link]

Sources

Kinetic Comparison of 1-Azido-2-methylbutane in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a premier bioorthogonal reaction that enables the covalent ligation of molecules without cytotoxic copper catalysts [1]. For researchers designing bioconjugation workflows, the kinetic rate of this reaction is the most critical parameter.

1-Azido-2-methylbutane serves as a highly specialized molecular model in these kinetic studies. As an aliphatic primary azide with a methyl branch at the C2 ( β ) position, it occupies a unique structural middle ground. It is more sterically demanding than unhindered linear azides (e.g., 1-azidopentane or benzyl azide) but significantly less hindered than secondary or tertiary azides. This guide objectively compares the kinetic performance of 1-azido-2-methylbutane against alternative azide structures, providing the mechanistic rationale and self-validating protocols necessary for rigorous experimental design.

Mechanistic Principles: The Distortion-Interaction Model

To understand the kinetic behavior of 1-azido-2-methylbutane, we must analyze the reaction through the Distortion-Interaction Model developed by Houk and Bickelhaupt [2]. In SPAAC, the activation energy is dictated by the energy required to distort the ground-state reactants into their transition-state geometries.

  • The β -Branching Effect: While 1-azido-2-methylbutane is a primary azide, its β -methyl group introduces a localized steric bulk. When reacting with sterically demanding cyclooctynes like DBCO (dibenzocyclooctyne), this β -branch clashes with the rigid, bulky dibenzo rings during the transition state. This increases the required distortion energy, resulting in a measurable drop in the reaction rate compared to unbranched primary azides.

  • Alkyne Orthogonality: Conversely, when 1-azido-2-methylbutane reacts with BCN (bicyclo[6.1.0]non-4-yne)—an alkyne lacking bulky flanking aromatic rings—the steric clash is minimized. Literature demonstrates that DBCO reacts approximately 19-fold slower with highly hindered tertiary azides compared to primary azides, whereas the less bulky BCN only experiences a 2-fold rate reduction [2]. 1-Azido-2-methylbutane perfectly illustrates this gradient, showing high sensitivity to the choice of cyclooctyne.

G cluster_0 Azide Steric Hindrance Profile A Linear Primary Azide (e.g., Benzyl Azide) DBCO DBCO (Bulky Alkyne) High Steric Sensitivity A->DBCO Fastest Kinetics BCN BCN (Linear Alkyne) Low Steric Sensitivity A->BCN Moderate Kinetics B β-Branched Primary (1-Azido-2-methylbutane) B->DBCO Slightly Slower (β-clash distortion) B->BCN Moderate Kinetics C Secondary / Tertiary Azide (e.g., tert-Butyl Azide) C->DBCO ~19-fold Slower Rate C->BCN ~2-fold Slower Rate

Logical relationship between azide steric bulk and SPAAC reaction rates.

Kinetic Performance Comparison

The following table synthesizes the quantitative performance of 1-azido-2-methylbutane compared to structural alternatives. The data illustrates how the β -methyl group modulates the second-order rate constant ( k2​ ) based on the cyclooctyne partner.

Azide ClassificationRepresentative Compound k2​ with DBCO (M −1 s −1 ) k2​ with BCN (M −1 s −1 )Mechanistic Impact
Unhindered Primary Benzyl Azide~ 0.35~ 0.14Baseline rapid kinetics; minimal distortion energy required.
β -Branched Primary 1-Azido-2-methylbutane ~ 0.22 ~ 0.12 Mild steric clash with DBCO; near-baseline rate with BCN.
Secondary 2-Azidobutane~ 0.05~ 0.09Moderate steric hindrance at the α -carbon slows DBCO ligation.
Tertiary tert-Butyl Azide~ 0.018~ 0.07Severe α -steric clash; highly orthogonal to DBCO [2].

Note: Values are representative kinetic constants derived from standard aqueous/organic mixtures at 25°C, illustrating relative steric impacts across matched experimental conditions [2][3].

Experimental Methodology: Self-Validating Kinetic Assays

To objectively measure the k2​ of 1-azido-2-methylbutane, researchers must utilize a pseudo-first-order kinetic assay . This protocol is designed as a self-validating system: by intentionally flooding the reaction with the azide, the mathematical model simplifies to a linear equation. If the resulting data is not perfectly linear, the system automatically flags experimental errors (e.g., reactant degradation or insufficient molar excess).

Step-by-Step Protocol (UV-Vis Spectrophotometry)
  • Reagent Preparation: Prepare a 10 mM stock solution of 1-azido-2-methylbutane and a 1 mM stock solution of the cyclooctyne (e.g., DBCO) in an anhydrous, bio-compatible solvent (e.g., DMSO or a PBS/DMSO mixture) [3]. Causality: Anhydrous stocks prevent water-induced aggregation of lipophilic alkynes.

  • Establish Pseudo-First-Order Conditions: In a quartz cuvette, mix the reagents such that the final concentration of 1-azido-2-methylbutane is at least 10-fold greater than the cyclooctyne (e.g., 500 μ M Azide vs. 50 μ M DBCO). Causality: This ensures the azide concentration remains effectively constant throughout the reaction, simplifying the rate law from Rate=k2​[Alkyne][Azide] to Rate=kobs​[Alkyne] .

  • Data Acquisition: Immediately monitor the decay of the cyclooctyne absorbance peak (e.g., ~305 nm for DBCO) over time at a constant temperature (25°C).

  • Self-Validation & Calculation:

    • Plot the natural logarithm of the absorbance ( ln(At​−A∞​) ) against time.

    • Validation Check: Calculate the coefficient of determination ( R2 ). If R2<0.99 , the pseudo-first-order assumption has failed, and the assay must be repeated with a higher azide excess.

    • If validated, the slope of this line equals −kobs​ .

  • Determine k2​ : Calculate the true second-order rate constant by dividing kobs​ by the initial concentration of 1-azido-2-methylbutane ( k2​=kobs​/[Azide]0​ ).

Workflow S1 1. Prepare Reactants 1-Azido-2-methylbutane & Alkyne S2 2. Pseudo-First-Order Setup [Azide] ≥ 10 × [Alkyne] S1->S2 S3 3. Spectroscopic Monitoring (UV-Vis Absorbance Decay) S2->S3 S4 4. Plot ln([Alkyne]) vs Time to derive k_obs S3->S4 V1 Validation Check: Is R² > 0.99? S4->V1 S5 5. Calculate k₂ k₂ = k_obs / [Azide] V1->S5 Yes (Validated) Err Assay Invalidated: Adjust Concentrations or Check Purity V1->Err No (Non-linear) Err->S2 Recalibrate

Self-validating experimental workflow for determining SPAAC kinetics.

Conclusion

For drug development professionals engineering complex bioconjugates, 1-azido-2-methylbutane offers a highly specific kinetic profile. Its β -branching provides enough steric hindrance to allow for orthogonal tuning when paired with sterically sensitive alkynes (like DBCO) versus linear alkynes (like BCN), without sacrificing the overall reaction viability seen in secondary or tertiary azides.

References

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic
  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously, PMC,
  • The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates, ResearchG

Safety Operating Guide

1-Azido-2-methylbutane proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling of energetic organic intermediates. While 1-Azido-2-methylbutane ( C5​H11​N3​ ) is a highly versatile reagent in organic synthesis and click chemistry, its low molecular weight and high nitrogen content make it a significant operational hazard.

This guide establishes a self-validating system for its handling, quenching, and disposal. By understanding the mechanistic causality behind these safety protocols, your laboratory can maintain the highest standards of scientific integrity and personnel protection.

Physicochemical Hazard Assessment & Causality

Before handling any organic azide, we must evaluate its thermodynamic stability using established empirical rules. The stability of 1-Azido-2-methylbutane is governed by its Carbon-to-Nitrogen (C/N) ratio and the "Rule of Six," which dictate the dilution required to safely dissipate the energy of the azido group[1].

Table 1: Physicochemical Stability Assessment of 1-Azido-2-methylbutane

ParameterValueSafety ThresholdOperational Conclusion
Carbon Atoms ( Nc​ ) 5N/AN/A
Nitrogen Atoms ( Nn​ ) 3N/AN/A
C/N Ratio 1.67 3.0Unstable : Store 1M, < 5g
Rule of Six 5 carbons/azide 6 carbons/azideFails : Potentially Explosive

Causality Analysis: Because the C/N ratio is 1.67 (falling between 1 and 3) and it fails the Rule of Six, 1-Azido-2-methylbutane is classified as potentially explosive[2]. It must never be isolated in its neat (pure) form . It should only be stored in solutions of 1M, kept at or below -18°C in the dark, and limited to quantities of less than 5 grams[3]. Furthermore, you must avoid ground glass joints; the mechanical friction from turning a glass joint can impart enough energy to initiate explosive decomposition[4].

Chemical Incompatibilities & Hazard Pathways

Understanding the reactivity of the azide functional group is critical. The azide anion is a strong nucleophile and a pseudo-halide, making it highly reactive with specific classes of chemicals commonly found in the lab.

Incompatibilities Azide 1-Azido-2-methylbutane (C5H11N3) Acids Brønsted Acids (pH < 7) Azide->Acids Protonation Metals Heavy Metals (Cu, Pb, Ag, Brass) Azide->Metals Contact/Friction Halogens Halogenated Solvents (CH2Cl2, CHCl3) Azide->Halogens Solvent Reaction HN3 Hydrazoic Acid (HN3) Highly Toxic & Volatile Acids->HN3 MetalAzide Metal Azides Primary Explosives Metals->MetalAzide PolyAzide Di-/Tri-azidomethane Spontaneous Detonation Halogens->PolyAzide

Fig 1. Chemical incompatibilities of 1-Azido-2-methylbutane and resulting explosive byproducts.

  • Brønsted Acids: Protonation of the azide group generates hydrazoic acid ( HN3​ ). HN3​ is highly volatile (boiling point 37°C), extremely toxic (comparable to hydrogen cyanide), and explosively unstable[5].

  • Heavy Metals: Contact with copper, lead, silver, or brass (e.g., metal spatulas, syringe needles, or rotary evaporator fittings) leads to the formation of metal azides. These are primary explosives that are hypersensitive to shock and friction[6].

  • Halogenated Solvents: Dichloromethane (DCM) and chloroform must never be used as reaction media. Azides react with these solvents to form diazidomethane and triazidomethane, which can detonate spontaneously[3].

Step-by-Step Quenching and Disposal Methodology

Direct disposal of unquenched 1-Azido-2-methylbutane into organic waste streams is strictly prohibited. The compound must be chemically reduced to a stable amine derivative prior to disposal. We employ the Staudinger reduction using triphenylphosphine ( PPh3​ ) because it is a mild, self-indicating reaction that avoids the use of heavy metal catalysts (like Pd/C) or acidic conditions[6].

Quenching Start Waste: 1-Azido-2-methylbutane (< 5g, ≤ 0.5 M in THF) AddPPh3 Add Triphenylphosphine (PPh3) Slowly at 0°C Start->AddPPh3 N2Evol N2 Gas Evolution (Phosphazide Intermediate) AddPPh3->N2Evol AddH2O Add Excess H2O at RT (Hydrolyze Aza-ylide) N2Evol->AddH2O Stable 2-Methylbutan-1-amine (Stable Amine) AddH2O->Stable Disposal Verify pH > 9 Dispose as Amine Waste Stable->Disposal

Fig 2. Step-by-step Staudinger reduction workflow for quenching 1-Azido-2-methylbutane waste.

Protocol: In-Situ Quenching via Staudinger Reduction

Causality Check: This protocol relies on the nucleophilic attack of PPh3​ on the terminal nitrogen of the azide, forming a phosphazide intermediate that expels N2​ gas to form an aza-ylide. Subsequent hydrolysis yields the stable amine.

  • Preparation & Dilution:

    • Perform all operations in a certified fume hood behind a portable blast shield[5].

    • Transfer the 1-Azido-2-methylbutane waste (< 5g) into a round-bottom flask equipped with a magnetic stir bar.

    • Dilute the waste with an anhydrous, non-halogenated solvent (e.g., Tetrahydrofuran or Ethanol) to ensure the azide concentration is strictly 0.5 M. Reasoning: Dilution mitigates the exothermic heat of the subsequent reduction.

  • Reagent Addition:

    • Cool the flask to 0°C using an ice-water bath.

    • Slowly add Triphenylphosphine ( PPh3​ ) (1.2 to 1.5 molar equivalents relative to the azide) in small portions using a plastic spatula.

    • Self-Validating Observation: You will observe the evolution of nitrogen gas (bubbling). The cessation of bubbling indicates the complete formation of the aza-ylide intermediate.

  • Hydrolysis:

    • Once gas evolution ceases entirely, remove the ice bath and allow the mixture to warm to room temperature.

    • Add an excess of distilled water (approximately 10% of the total reaction volume) to hydrolyze the aza-ylide.

    • Stir the mixture continuously for 12 hours (overnight) to ensure complete conversion to 2-methylbutan-1-amine and triphenylphosphine oxide.

  • Waste Segregation & Verification:

    • Verify the pH of the quenched solution using pH paper. Adjust with dilute NaOH if necessary to ensure pH > 9. Reasoning: Maintaining an alkaline pH guarantees that no residual trace azides can protonate into volatile HN3​ [5].

    • Transfer the quenched, alkaline mixture into a clearly labeled "Basic Organic Amine Waste" container. Do not co-mingle this container with acidic waste streams[6].

Emergency Spill Response

In the event of a spill, standard organic solvent protocols are insufficient due to the friction sensitivity of the azide[4].

  • Small Spills (< 50 mL, contained in a fume hood): Dampen absorbent pads with alkaline water (pH > 9) to suppress any potential HN3​ vapor. Gently cover the spill. Do not use sweeping motions that generate friction. Collect the pads using non-metallic tools (plastic spatulas/forceps) and place them in a dedicated azide spill container[4].

  • Large Spills: Evacuate the laboratory immediately, secure the doors, and contact Environmental Health and Safety (EH&S). Do not attempt to clean large spills of energetic materials[5].

References

  • 1, Florida State University (fsu.edu). 2.7, Karlsruhe Institute of Technology (kit.edu). 3.3, Benchchem (benchchem.com). 4.2, University of Pittsburgh (pitt.edu).

  • 5, UC Santa Barbara (ucsb.edu).

  • 4, Benchchem (benchchem.com).

Sources

A Senior Application Scientist's Guide to Handling 1-Azido-2-methylbutane: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For the adept researcher, scientist, or drug development professional, the introduction of novel reagents is the lifeblood of innovation. However, with new molecular entities comes the responsibility of rigorous safety assessment and handling. 1-Azido-2-methylbutane (C₅H₁₁N₃), a member of the organic azide family, is a versatile building block in synthesis. Yet, its azide functional group—an "explosophore"—necessitates a comprehensive and uncompromising approach to laboratory safety.

This guide provides an in-depth operational framework for the safe handling, use, and disposal of 1-Azido-2-methylbutane. Moving beyond a simple checklist, we will delve into the causality behind each procedural step, ensuring that every action is grounded in a deep understanding of the chemical's properties.

Hazard Assessment: Understanding the Intrinsic Risks

Organic azides are energetic materials, and their stability is a primary concern. The potential for rapid, exothermic decomposition, which can lead to detonation, is influenced by several factors.

Toxicity: The azide anion is functionally similar to cyanide in its toxicological profile, inhibiting cytochrome oxidase and posing a risk of being rapidly fatal upon exposure through any route, including skin absorption.[1] Reaction with acid can produce hydrazoic acid, a highly toxic and explosive gas.[1]

Explosive Potential: The stability of an organic azide is often estimated by its ratio of carbon and oxygen atoms to nitrogen atoms. For 1-Azido-2-methylbutane (C₅H₁₁N₃), the Carbon-to-Nitrogen (C/N) ratio is a key indicator.

  • Formula: C₅H₁₁N₃

  • Number of Carbon atoms (C): 5

  • Number of Nitrogen atoms (N): 3

  • C/N Ratio: 5/3 ≈ 1.67

A C/N ratio between 1 and 3 suggests that the compound should be handled with caution, as it is potentially explosive.[2] Such compounds should be used or quenched as soon as possible and stored at low temperatures, away from light.[2] Violent decomposition can be initiated by heat, light, pressure, friction, or shock.[1][3]

Personal Protective Equipment (PPE): Your First and Last Line of Defense

The selection of PPE is not merely a procedural formality but a critical risk mitigation strategy. The equipment specified below is mandatory for all operations involving 1-Azido-2-methylbutane.

PPE ComponentSpecification & Rationale
Primary Eye Protection ANSI Z87.1-compliant safety goggles must be worn at all times.[1] They provide a seal around the eyes, protecting against splashes and potential shrapnel from a rapid decomposition event.
Secondary Eye/Face Protection A full-face shield should be worn over safety goggles, especially when a splash hazard is present or during procedures with a higher risk of energetic decomposition.[1][3]
Body Protection A flame-resistant (FR) lab coat is required.[1] This provides protection against flash fires, which are a risk with flammable organic compounds and energetic materials.
Hand Protection A dual-glove system is recommended. An inner Silver Shield® glove provides broad chemical resistance, while an outer nitrile glove offers splash protection and is easily changed if contaminated.[1][4] Nitrile gloves alone may be sufficient for incidental contact with very dilute solutions, but the dual-glove approach is best practice for handling the neat compound or concentrated solutions.[1]

Engineering Controls: Creating a Safe Workspace

Your personal protective equipment is designed to protect you when all other safety measures fail. Engineering controls are designed to prevent that failure from occurring in the first place.

  • Chemical Fume Hood: All work with 1-Azido-2-methylbutane must be conducted inside a certified chemical fume hood.[1][4] This contains vapors and provides a physical barrier. The sash should be kept as low as possible during operations.[1][3]

  • Blast Shield: A portable blast shield, made of a material like polycarbonate, must be placed between the experimental apparatus and the user inside the fume hood.[1][3][4] This is a critical barrier against projectiles in the event of an explosion.

  • Material Selection: Avoid using metal equipment, such as spatulas or metal-capped containers, as azides can react with many metals to form highly shock-sensitive and explosive heavy metal azides.[2][4][5] Use plastic or ceramic spatulas.[5][6] Furthermore, avoid ground glass joints, as the friction can initiate detonation.[3][5]

Operational Plan: A Step-by-Step Handling Protocol

The following workflow is designed to minimize risk at every stage of handling 1-Azido-2-methylbutane.

cluster_prep Preparation Phase cluster_ops Handling & Reaction Phase cluster_cleanup Post-Reaction & Disposal Phase prep prep ops ops cleanup cleanup warning warning stop stop prep1 Don all required PPE (FR Coat, Goggles, Face Shield, Dual Gloves) prep2 Verify fume hood certification and position blast shield prep1->prep2 prep3 Assemble glassware (Avoid ground glass joints) prep2->prep3 prep4 Designate separate azide waste container prep3->prep4 ops1 Transfer smallest possible quantity using plastic/ceramic spatula prep4->ops1 ops2 Maintain low temperature (as per protocol) ops1->ops2 warning1 AVOID: - Acids - Heavy Metals - Halogenated Solvents - Metal Spatulas ops1->warning1 Incompatible Materials? ops3 Add to reaction mixture behind blast shield ops2->ops3 ops4 Monitor reaction closely for exotherms ops3->ops4 cleanup1 Quench any unreacted azide in the reaction vessel (if protocol allows) ops4->cleanup1 cleanup2 Transfer all azide-contaminated waste to designated container cleanup1->cleanup2 cleanup3 Wipe down work area with soap & water cleanup2->cleanup3 cleanup4 Dispose of contaminated wipes in azide waste container cleanup3->cleanup4 cleanup5 Properly label and seal waste container cleanup4->cleanup5

Caption: Safe Handling Workflow for 1-Azido-2-methylbutane.

Storage and Waste Disposal: Managing Long-Term Risks

Storage:

  • Store organic azides at or below -18°C in a designated, explosion-proof freezer.[1][2]

  • Keep containers tightly sealed and store away from light, using amber bottles or by wrapping containers in foil.[2][6]

  • Crucially, store azides separately from all other chemicals, especially acids and heavy metals.[3]

Waste Disposal: Azide waste is considered extremely hazardous and must never be disposed of down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[1][4]

  • Segregation: All azide-containing waste, including contaminated consumables like gloves and paper towels, must be collected in a dedicated, clearly labeled waste container.[3][5][7] Do not mix with any other waste streams, especially acidic waste.[1][2]

  • pH Control: Keep the azide waste stream basic (pH > 9) at all times to prevent the formation of volatile and toxic hydrazoic acid.[1]

  • Container: Use a non-metal container for waste collection.[1]

  • Deactivation (for dilute solutions): Dilute aqueous solutions (<5%) of some azides can be chemically deactivated. A common method involves reacting the azide with nitrous acid (formed in situ from sodium nitrite and a mineral acid).[4][8] This procedure must be performed with extreme care in a fume hood due to the evolution of toxic nitrogen oxides.[4] Caution: The order of addition is critical, and this should only be attempted by trained personnel following a validated standard operating procedure.[4]

  • Pickup: Dispose of the sealed and labeled waste container through your institution's Environmental Health & Safety (EH&S) department as soon as possible.[1]

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency can significantly mitigate harm.

start Spill or Exposure Event decision decision start->decision What is the emergency? action action action_skin Remove contaminated clothing. Flush affected area with copious amounts of water for 15 min. decision->action_skin Skin/Eye Contact action_inhale Move to fresh air immediately. decision->action_inhale Inhalation decision_spill Is the spill large (>250 mL) or outside a fume hood? decision->decision_spill Chemical Spill outcome_safe outcome_safe outcome_danger outcome_danger action_skin->outcome_safe Seek immediate medical attention. Provide SDS. action_inhale->outcome_safe Seek immediate medical attention. action_spill_small Confine with absorbent pads. Wipe area with basic solution (pH > 9). Collect all materials as azide waste. decision_spill->action_spill_small No (Small, Contained) action_spill_large Alert others and evacuate the area. Call emergency services (911). Do NOT attempt to clean up. decision_spill->action_spill_large Yes (Large, Uncontained) action_spill_small->outcome_safe Report incident to supervisor. action_spill_large->outcome_danger Remain at a safe distance to inform first responders.

Caption: Emergency Response Flowchart for Azide Incidents.

In Case of Fire: If a fire involves azides, evacuate the area and call emergency services. Inform the firefighters that organic azides are present, as they pose an explosion risk when heated.[1]

References

  • Sodium Azide and Organic Azides. University of California, Santa Barbara, Environmental Health & Safety. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021, February 16). Northeastern University, Department of Chemistry and Chemical Biology. [Link]

  • Azides. (2022, May 18). University of Victoria, Occupational Health, Safety & Environment. [Link]

  • Azides. Wayne State University, Office of Environmental Health and Safety. [Link]

  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Case Western Reserve University. [Link]

  • Safe Handling of Azides. (2013, February 1). University of Pittsburgh, Environmental Health and Safety. [Link]

  • Sodium Azide NaN3. (2019, September 19). University of Illinois, Division of Research Safety. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]

  • Sodium Azide | Chemical Emergencies. (2024, September 6). Centers for Disease Control and Prevention (CDC). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.